SU5201
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-5-9(8-13(12)17)7-11-10-3-1-2-4-14(10)18-15(11)19/h1-8H,(H,18,19)/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJZXLNWNCVIMJ-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The SU5201 Interleukin-2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Interleukin-2 (IL-2) signaling pathway and the inhibitory action of SU5201. While publicly available information on the precise mechanism of this compound is limited, it is identified as a potent inhibitor of IL-2 production. This document outlines the canonical IL-2 signaling cascade, presents the known quantitative data for this compound, details relevant experimental protocols for studying IL-2 inhibition, and provides visualizations of the key pathways and workflows.
Introduction to Interleukin-2 Signaling
Interleukin-2 (IL-2) is a critical cytokine in the immune system, primarily responsible for the proliferation, differentiation, and survival of T lymphocytes.[1] Its signaling is initiated by the binding of IL-2 to its receptor complex on the cell surface. The IL-2 receptor (IL-2R) exists in three forms with varying affinities for IL-2: the low-affinity IL-2Rα (CD25), the intermediate-affinity dimer of IL-2Rβ (CD122) and the common gamma chain (γc, CD132), and the high-affinity trimer of all three subunits.[2]
Upon IL-2 binding, the receptor complex undergoes a conformational change, leading to the activation of intracellular signaling cascades. The most prominent of these is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] Specifically, JAK1 and JAK3 are associated with the IL-2Rβ and γc chains, respectively. Their activation through phosphorylation leads to the recruitment and subsequent phosphorylation of STAT5. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes crucial for T-cell proliferation and function.[2] Other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, are also activated by IL-2 and contribute to its diverse cellular effects.[3]
This compound: An Inhibitor of IL-2 Production
This compound is a small molecule identified as an inhibitor of IL-2 production.[4][5] While detailed mechanistic studies are not widely published, its primary effect is understood to be the suppression of IL-2 synthesis in immune cells, such as peripheral blood mononuclear cells (PBMCs). This mode of action distinguishes it from inhibitors that block the IL-2 signaling pathway downstream of the receptor. The inhibition of IL-2 production would consequently prevent the activation of the downstream signaling cascades in neighboring cells.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. Due to the limited public information, some parameters are listed as "Not Available" (N/A).
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IL-2 Production) | 1 nM | PBMCs | [5] |
| IC50 (VEGF-induced proliferation) | 2.5 µM | HUVECs | [5] |
| IC50 (aFGF-induced proliferation) | 2.3 µM | HUVECs | [5] |
| Binding Affinity (Ki) | N/A | N/A | |
| Mechanism of Action | Inhibition of IL-2 production | N/A | [4][5] |
Signaling Pathways
Canonical IL-2 Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway initiated by IL-2.
Caption: Canonical IL-2 signaling via the JAK/STAT pathway.
Hypothetical Inhibition Pathway of this compound
The diagram below proposes a hypothetical mechanism for this compound, where it interferes with the intracellular signaling events that lead to the transcription of the IL-2 gene in an activated T-cell.
Caption: Hypothetical mechanism of this compound inhibiting IL-2 production.
Experimental Protocols
STAT5 Phosphorylation Assay by Western Blot
This protocol details the steps to measure the phosphorylation of STAT5 in response to IL-2, a key indicator of JAK/STAT pathway activation.
Objective: To determine the effect of a test compound on IL-2-induced STAT5 phosphorylation in a responsive cell line (e.g., CTLL-2).
Materials:
-
CTLL-2 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant IL-2
-
Test compound (e.g., this compound)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Starvation: Culture CTLL-2 cells in complete RPMI-1640 medium. Prior to the experiment, wash the cells and resuspend them in cytokine-free medium for 4-6 hours to reduce basal STAT5 phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with the test compound at various concentrations for 1-2 hours.
-
IL-2 Stimulation: Stimulate the cells with a predetermined optimal concentration of IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imager.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total-STAT5 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Experimental Workflow Diagram
Caption: Workflow for a STAT5 phosphorylation Western blot assay.
Conclusion
This compound is a potent inhibitor of IL-2 production, representing a potential therapeutic agent for modulating immune responses. While its precise molecular target remains to be fully elucidated in publicly available literature, its ability to suppress IL-2 synthesis provides a clear mechanism for its immunomodulatory effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and other similar compounds on the IL-2 axis. Further research into the specific mechanism of action of this compound will be crucial for its development as a therapeutic agent.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Human Phospho-STAT5 (Tyr694) Detection Kit, 500 Assay Points | Revvity [revvity.co.kr]
- 4. A simple and sensitive bioassay for the detection of IL-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
An In-depth Technical Guide to SU5416 (Semaxanib) and Its Role in Immunomodulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of SU5416 (Semaxanib), a multi-targeted tyrosine kinase inhibitor, with a particular focus on its significant immunomodulatory functions. Initially developed as an anti-angiogenic agent targeting Vascular Endothelial Growth Factor Receptor (VEGFR), subsequent research has unveiled a crucial off-target effect: its potent agonism of the Aryl Hydrocarbon Receptor (AHR). This dual activity positions SU5416 as a compound of significant interest for its potential therapeutic applications in autoimmune diseases and transplant rejection, moving beyond its original scope in oncology. This document details the mechanistic pathways, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the signaling cascades involved in SU5416-mediated immunomodulation.
Introduction
SU5416, chemically known as (3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one, is a synthetic indolinone compound. It was first investigated for its anti-cancer properties due to its ability to inhibit VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[1] While its clinical development as a primary anti-cancer therapeutic was halted due to limited efficacy in Phase III trials for colorectal cancer, the discovery of its potent AHR agonist activity has opened new avenues for research into its immunomodulatory capabilities.[2][3]
This guide will delve into the AHR-mediated immunomodulatory effects of SU5416, which are distinct from its VEGFR inhibitory actions. Activation of the AHR pathway by SU5416 has been shown to promote immune tolerance through the induction of regulatory T cells (Tregs), suggesting its potential as a therapeutic agent for conditions characterized by an overactive immune response.[2][3]
Mechanism of Action in Immunomodulation
The primary mechanism by which SU5416 exerts its immunomodulatory effects is through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][3]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR signaling pathway is a crucial regulator of immune responses. In its inactive state, AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding by a ligand, such as SU5416, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4]
Key target genes in the context of SU5416-mediated immunomodulation include:
-
Indoleamine 2,3-dioxygenase (IDO): This enzyme is a critical regulator of T-cell responses. Its upregulation in dendritic cells (DCs) leads to the catabolism of the essential amino acid tryptophan, creating a local microenvironment that suppresses effector T-cell proliferation and promotes the differentiation of naïve T cells into regulatory T cells (Tregs).[2][3]
-
Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1): These are classic AHR target genes involved in xenobiotic metabolism. Their induction serves as a reliable marker of AHR activation.[2][4]
The activation of this pathway by SU5416 ultimately shifts the immune balance towards a more tolerogenic state.
Quantitative Data
The following tables summarize the key quantitative data regarding the biological activity of SU5416.
Table 1: In Vitro Inhibitory Concentrations (IC50) of SU5416
| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| VEGFR-2 (Flk-1/KDR) | Kinase Assay | - | 438.5 | [5] |
| VEGFR-2 (Flk-1/KDR) | HUVEC Proliferation | HUVEC | 330 | [5] |
| VEGFR-1/2 | Kinase Assay | - | 40 | |
| c-Kit | Kinase Assay | - | 30 | |
| FLT3 | Kinase Assay | - | 160 | |
| RET | Kinase Assay | - | 170 | |
| PDGF Receptor β | Cellular Autophosphorylation | NIH 3T3 | 20,260 | [6] |
| AHR | Competitive Binding (murine) | C57BL/6J cytosol | 2.1 | [2] |
Table 2: In Vivo Efficacy of SU5416 in Immunomodulation Models
| Model | Species | Dosage | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not Specified | Amelioration of disease symptoms | [2] |
| LPS-induced Airway Inflammation | Mouse | Not Specified | Blocked inflammation and Th17 differentiation | [2] |
| Suppression of Immune Response | Mouse | Not Specified | Reduced immune response following immunization | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the immunomodulatory effects of SU5416.
Generation of Monocyte-Derived Dendritic Cells (DCs)
A common protocol for generating DCs from human peripheral blood mononuclear cells (PBMCs) involves a multi-day culture process.
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 1000 U/mL), and IL-4 (e.g., 500 U/mL) for 5-7 days. This induces differentiation into immature DCs.
-
Maturation (Optional): To generate mature DCs, add a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for an additional 24-48 hours.
For detailed protocols on DC generation, refer to established methods.[8][9][10][11]
In Vitro Induction of Regulatory T cells (Tregs)
SU5416's ability to induce Tregs is often assessed using co-culture systems.
-
Cell Preparation: Isolate naïve CD4+ T cells and plasmacytoid dendritic cells (pDCs) from splenocytes or PBMCs.
-
Co-culture: Co-culture the naïve T cells and pDCs for 5 days in the presence of SU5416 (e.g., 500 nM), a positive control (e.g., TCDD 10 nM), or a vehicle control (e.g., DMSO).
-
Analysis: After the incubation period, harvest the cells and analyze the expression of the Treg-specific transcription factor FoxP3 by flow cytometry or quantitative PCR (qPCR).
Cytokine Production Assays
The effect of SU5416 on cytokine production can be measured using several techniques.
-
Cell Stimulation: Culture immune cells (e.g., PBMCs, splenocytes, or specific T cell subsets) in the presence of SU5416 and a stimulus (e.g., anti-CD3/CD28 antibodies, lipopolysaccharide (LPS)).
-
Cytokine Measurement:
-
ELISA or Bead-based Multiplex Assay (e.g., LEGENDplex, Bio-Plex): Collect the culture supernatant and measure the concentration of secreted cytokines. These assays allow for the quantification of multiple cytokines simultaneously.[12][13]
-
Intracellular Cytokine Staining: Treat the cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture to allow cytokines to accumulate intracellularly. Then, fix, permeabilize, and stain the cells with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.[14][15]
-
Other Immunomodulatory Effects
While the AHR-mediated induction of Tregs is a primary focus, other immunomodulatory effects of SU5416 have been reported. Treatment of mice with SU5416 has been shown to induce thymic atrophy and a reduction in peripheral B cells, effects that were linked to a significant increase in serum corticosterone (B1669441) levels.[7] This suggests that SU5416 may also exert immunomodulatory effects through the induction of glucocorticoids, potentially via inhibition of TGF-β activation.[7]
Conclusion
SU5416 (Semaxanib) represents a fascinating example of drug repurposing, with its immunomodulatory properties as an AHR agonist now taking center stage. The ability of SU5416 to promote a tolerogenic immune environment, primarily through the induction of IDO and subsequent generation of regulatory T cells, highlights its potential for the treatment of autoimmune and inflammatory diseases. The detailed mechanistic insights, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of SU5416 in the realm of immunomodulation. Further investigation into its in vivo efficacy and safety in relevant disease models is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SU5416, a VEGF Receptor Inhibitor and Ligand of the AHR, Represents a New Alternative for Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Aryl Hydrocarbon Receptor in Sugen 5416–induced Experimental Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Vascular endothelial growth factor receptor inhibitor SU5416 suppresses lymphocyte generation and immune responses in mice by increasing plasma corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Generation of Human Monocyte-derived Dendritic Cells from Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 12. agilent.com [agilent.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Frontiers | Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation [frontiersin.org]
- 15. miltenyibiotec.com [miltenyibiotec.com]
SU5201 (CAS Number: 114727-43-4): A Technical Guide to an Interleukin-2 Production Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU5201, also identified as NSC 247030, is a small molecule inhibitor recognized for its potent suppression of Interleukin-2 (IL-2) production. This document provides a comprehensive technical overview of this compound, consolidating available data on its biochemical properties, mechanism of action, and relevant experimental protocols. The information presented herein is intended to support further research and development efforts involving this compound.
Chemical and Physical Properties
This compound is a synthetic compound with the following characteristics:
| Property | Value | Reference |
| CAS Number | 114727-43-4 | N/A |
| Synonyms | NSC 247030 | N/A |
| Molecular Formula | C₁₅H₉Cl₂NO | N/A |
| Molecular Weight | 290.14 g/mol | N/A |
| Appearance | Yellow to orange solid | N/A |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Interleukin-2 (IL-2) production by activated T-cells. IL-2 is a critical cytokine in the immune response, primarily responsible for the proliferation and differentiation of T-cells. The inhibition of IL-2 production by this compound suggests its potential as an immunomodulatory agent.
Inhibition of Interleukin-2 Production
The primary characterized activity of this compound is its ability to inhibit the production of IL-2 in peripheral blood mononuclear cells (PBMCs).
| Parameter | Value | Cell Type | Reference |
| IC₅₀ | 1 nM | PBMCs | N/A |
The precise molecular target of this compound within the IL-2 production signaling cascade has not been definitively elucidated in the available literature. T-cell activation leading to IL-2 production is a complex process involving multiple signaling pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways. The specific point of intervention by this compound remains an area for further investigation.
T-Cell Activation and IL-2 Production Signaling Pathway
The production of IL-2 is a hallmark of T-cell activation. The signaling cascade is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This leads to the activation of several downstream pathways culminating in the transcription of the IL2 gene.
Inhibition of VEGF- and FGF-Induced Proliferation
Preliminary data suggests that this compound may also inhibit the proliferation of cells induced by Vascular Endothelial Growth Factor (VEGF) and acidic Fibroblast Growth Factor (aFGF). However, specific IC₅₀ values and the cell types in which this activity was observed are not yet publicly available. This suggests a broader inhibitory profile for this compound, potentially implicating receptor tyrosine kinases (RTKs) as targets, given that the "SU" prefix is often associated with kinase inhibitors developed by Sugen.
Experimental Protocols
IL-2 Production Inhibition Assay in PBMCs
This protocol provides a general framework for assessing the inhibitory effect of this compound on IL-2 production in human PBMCs.
3.1.1. Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation.
-
This compound (dissolved in DMSO)
-
Human IL-2 ELISA Kit
-
96-well cell culture plates
3.1.2. Procedure
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells with a mitogen such as PHA (e.g., 5 µg/mL) or a combination of plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of IL-2 inhibition against the log concentration of this compound.
VEGF/FGF-Induced Endothelial Cell Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on VEGF- or FGF-induced proliferation, typically using human umbilical vein endothelial cells (HUVECs).
3.2.1. Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-1% FBS)
-
Recombinant human VEGF or aFGF
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
96-well cell culture plates (gelatin-coated)
3.2.2. Procedure
-
Culture HUVECs in complete endothelial growth medium.
-
Seed HUVECs into gelatin-coated 96-well plates and allow them to adhere overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours to synchronize them.
-
Prepare serial dilutions of this compound in the starvation medium.
-
Aspirate the starvation medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Pre-incubate with this compound for 1-2 hours.
-
Add recombinant human VEGF (e.g., 20 ng/mL) or aFGF (e.g., 10 ng/mL) to the wells to stimulate proliferation. Include an unstimulated control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of growth factor-induced proliferation and determine the IC₅₀ value.
Kinase Inhibition Profile
A comprehensive kinase inhibition profile for this compound is not currently available in the public domain. Given its "SU" designation and its reported inhibitory effects on growth factor-induced proliferation, it is plausible that this compound targets one or more protein kinases. A broad-panel kinase screen would be necessary to determine its selectivity and identify its primary kinase target(s).
Summary and Future Directions
This compound is a potent, nanomolar inhibitor of IL-2 production. While its primary activity is well-established, a significant knowledge gap exists regarding its precise mechanism of action. Future research should focus on:
-
Target Identification: Utilizing chemical proteomics or other target deconvolution methods to identify the direct molecular target(s) of this compound.
-
Pathway Analysis: Elucidating the specific signaling pathway(s) inhibited by this compound that lead to the suppression of IL-2 production.
-
Kinase Profiling: Performing a comprehensive kinase screen to determine the selectivity of this compound and to identify any potential off-target effects.
-
Quantitative Analysis of Anti-Proliferative Effects: Determining the IC₅₀ values for the inhibition of VEGF- and FGF-induced proliferation in relevant cell lines.
Addressing these research questions will provide a more complete understanding of this compound's biological activities and will be crucial for evaluating its therapeutic potential.
The In Vitro Activity of SU5201: An Inhibitor of Interleukin-2 Production
A Technical Overview for Researchers and Drug Development Professionals
Abstract
SU5201 is a small molecule inhibitor identified as a modulator of the immune response through its inhibitory action on the production of Interleukin-2 (IL-2). This document aims to provide a comprehensive technical guide on the in vitro activity of this compound. However, a thorough review of publicly available scientific literature and technical data reveals a significant lack of detailed information regarding its quantitative inhibitory activity, specific molecular mechanism, and standardized experimental protocols. While the compound is commercially available and its primary function is stated, in-depth characterization data remains largely unpublished. This guide will therefore focus on the known information about this compound and provide a general framework for its investigation based on established methodologies for studying IL-2 inhibition.
Introduction to this compound
This compound is a chemical compound with the CAS number 114727-43-4 and the molecular formula C₁₅H₉Cl₂NO. It is categorized as an inhibitor of Interleukin-2 (IL-2) production.[1][2] IL-2 is a critical cytokine in the immune system, primarily responsible for the proliferation and differentiation of T lymphocytes, and plays a key role in both immune activation and tolerance.[3][4] Molecules that inhibit IL-2 production are of significant interest for their potential therapeutic applications in autoimmune diseases, transplant rejection, and certain inflammatory conditions where an overactive T-cell response is implicated.[5]
Quantitative Data on In Vitro Activity
A comprehensive search of scientific databases and technical literature did not yield any specific quantitative data on the in vitro activity of this compound, such as IC₅₀ or EC₅₀ values, against IL-2 production in any cell line. This information is crucial for determining the potency of the inhibitor and for comparing its efficacy to other known IL-2 inhibitors.
Table 1: In Vitro Activity of this compound (Data Not Available)
| Target | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| IL-2 Production | e.g., Jurkat, Primary T-cells | e.g., ELISA, Reporter Assay | Data Not Available | N/A |
The absence of this data in the public domain represents a significant gap in the understanding of this compound's biological activity.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound in in vitro assays are not publicly available. However, based on standard methodologies for assessing inhibitors of cytokine production, a general experimental workflow can be proposed.
General Protocol for Measuring Inhibition of IL-2 Production
This protocol outlines a general procedure for evaluating the effect of this compound on IL-2 production in a suitable T-cell line, such as Jurkat cells or activated primary human T-cells.
Materials:
-
This compound (resuspended in a suitable solvent, e.g., DMSO)
-
Jurkat T-cells (or other suitable T-cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
T-cell activators (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694), or anti-CD3/CD28 antibodies)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kit for human IL-2
-
Plate reader
Procedure:
-
Cell Seeding: Seed Jurkat T-cells into a 96-well plate at a density of 1 x 10⁶ cells/mL in complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Cell Stimulation: Stimulate the T-cells to produce IL-2 by adding PMA (e.g., 50 ng/mL) and ionomycin (e.g., 1 µM) or by using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-2 inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways
The precise molecular mechanism by which this compound inhibits IL-2 production has not been elucidated in the available literature. The production of IL-2 in T-cells is a complex process regulated by multiple signaling pathways downstream of the T-cell receptor (TCR) and co-stimulatory molecules. Key pathways involved include the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.[3][4][6]
An inhibitor of IL-2 production could potentially act at various points within these cascades. For instance, it could interfere with the activation of key transcription factors such as NFAT, AP-1, and NF-κB, which are essential for transcribing the IL2 gene.
Below is a generalized diagram illustrating the major signaling pathways leading to IL-2 production, which could be potential targets for an inhibitor like this compound.
Caption: Generalized signaling pathways leading to IL-2 production in T-cells.
Conclusion and Future Directions
This compound is identified as an inhibitor of IL-2 production, a function with significant therapeutic potential. However, the lack of publicly available data on its in vitro potency, mechanism of action, and specific experimental protocols severely limits its current utility for the research community. To establish this compound as a valuable research tool or a potential therapeutic lead, further studies are imperative. These should include:
-
Determination of IC₅₀ values: Quantitative assessment of this compound's inhibitory effect on IL-2 production in various T-cell lines and primary cells.
-
Mechanism of Action Studies: Investigation into the specific molecular target(s) of this compound within the IL-2 production signaling pathways.
-
Selectivity Profiling: Assessment of this compound's activity against the production of other cytokines to determine its specificity.
-
Publication of Data: Dissemination of detailed experimental protocols and findings in peer-reviewed scientific journals to enable reproducibility and further investigation by the scientific community.
Without such fundamental data, the full potential of this compound as an inhibitor of IL-2 production remains to be validated and explored.
References
An In-depth Technical Guide to the Target Specificity and Off-Target Effects of Lapatinib (SU5201/GW572016)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lapatinib (B449) (formerly known as SU5201, also GW572016) is a potent, orally active small-molecule inhibitor targeting the tyrosine kinase domains of both Epidermal Growth Factor Receptor (EGFR/HER1) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2][3] This dual inhibitory mechanism disrupts downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cellular proliferation and survival.[2][4] While highly selective for its primary targets, lapatinib exhibits a range of off-target activities that are of significant interest in understanding its complete pharmacological profile and potential for novel therapeutic applications. This technical guide provides a comprehensive overview of lapatinib's target specificity, details its known off-target effects, and presents detailed experimental protocols for the assessment of its on- and off-target activities.
On-Target Specificity and Potency
Lapatinib is a reversible, ATP-competitive inhibitor that binds to the intracellular kinase domains of EGFR and HER2.[3][5] This binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling.[2][6]
Quantitative On-Target Inhibition
The inhibitory potency of lapatinib against its primary targets has been well-characterized in both cell-free and cell-based assays. The following table summarizes key quantitative data.
| Target | Assay Type | IC50 / Ki Value | Reference(s) |
| EGFR (ErbB1) | Cell-free kinase assay | 10.8 nM (IC50) | [7][8] |
| Cell-free kinase assay | 3 nM (Ki) | [5] | |
| HER2 (ErbB2) | Cell-free kinase assay | 9.2 nM (IC50) | [7][8] |
| Cell-free kinase assay | 13 nM (Ki) | [5] | |
| EGFR Autophosphorylation | HN5 cells | 170 nM (IC50) | [7] |
| BT474 cells | 210 nM (IC50) | [7] | |
| HER2 Autophosphorylation | HN5 cells | 80 nM (IC50) | [7] |
| BT474 cells | 60 nM (IC50) | [7] |
On-Target Signaling Pathway
Lapatinib's inhibition of EGFR and HER2 blocks the activation of the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling pathways, both of which are crucial for cell proliferation and survival.
Off-Target Effects
Beyond its primary targets, lapatinib interacts with other kinases and cellular components. These off-target effects can contribute to both its therapeutic efficacy and potential side effects.
Off-Target Kinase Inhibition
Kinome profiling studies have provided a broader view of lapatinib's selectivity. While highly specific for EGFR and HER2, it does inhibit other kinases, albeit at higher concentrations.
| Off-Target Kinase | Assay Type | IC50 Value | Reference(s) |
| ErbB4 (HER4) | Cell-free kinase assay | 367 nM | [7] |
| c-Src | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| c-Raf | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| MEK | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| ERK | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| c-Fms | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| CDK1 | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| CDK2 | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| p38 | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| Tie-2 | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
| VEGFR2 | Cell-free kinase assay | >300-fold selectivity vs. EGFR/HER2 | [7] |
Upregulation of TRAIL Death Receptors
A significant off-target effect of lapatinib is the upregulation of the pro-apoptotic TNF-related apoptosis-inducing ligand (TRAIL) death receptors, DR4 and DR5. This effect is independent of EGFR and HER2 inhibition and is mediated through the activation of the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway.[9][10] This activity may contribute to lapatinib's anti-cancer effects, particularly in combination with TRAIL receptor agonists.[9]
Inhibition of ABC Transporters
Lapatinib has been shown to reverse multidrug resistance (MDR) in cancer cells by inhibiting the activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[11] Lapatinib appears to act as a substrate for these transporters and stimulates their ATPase activity at low concentrations.[11]
| Off-Target Transporter | Effect | Cell Lines | Reference(s) |
| ABCB1 (P-gp) | Reverses resistance to substrates (e.g., paclitaxel, doxorubicin) | MCF-7/adr, S1-M1-80 | [11] |
| ABCG2 (BCRP) | Reverses resistance to substrates (e.g., mitoxantrone) | ABCG2-transfected HEK293 cells | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on- and off-target effects of lapatinib.
In Vitro Kinase Inhibition Assay (for EGFR and HER2)
This protocol describes a radiometric assay to determine the IC50 values of lapatinib against purified EGFR and HER2 kinase domains.[7]
Materials:
-
Purified recombinant intracellular kinase domains of EGFR and HER2
-
Peptide substrate (e.g., Biotin-(amino hexanoic acid)-EEEEYFELVAKKK-CONH2)
-
Lapatinib stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (50 mM 4-morpholinepropanesulfonic acid (pH 7.5), 2 mM MnCl2, 1 mM dithiothreitol)
-
ATP solution (10 µM)
-
[γ-33P]ATP (1 µCi per reaction)
-
96-well polystyrene round-bottom plates
-
Phosphocellulose filter plates
-
0.5% phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of lapatinib in DMSO, starting from 10 µM.
-
In a 96-well plate, add the kinase reaction buffer, peptide substrate (50 µM), ATP solution, [γ-33P]ATP, and the serially diluted lapatinib (or DMSO as a control).
-
Initiate the reaction by adding the purified EGFR or HER2 kinase domain (final concentration ~20 nM).
-
Incubate the reaction for 10 minutes at 23°C.
-
Terminate the reaction by adding 45 µL of 0.5% phosphoric acid.
-
Transfer 75 µL of the terminated reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate three times with 200 µL of 0.5% phosphoric acid.
-
Add 50 µL of scintillation cocktail to each well.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each lapatinib concentration and determine the IC50 value using a dose-response curve.
Western Blot Analysis for TRAIL Death Receptor Upregulation
This protocol details the use of Western blotting to detect the upregulation of DR4 and DR5 in response to lapatinib treatment.[10]
Materials:
-
Colon cancer cell lines (e.g., SW620, HCT116)
-
Lapatinib stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DR4, DR5, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~70-80% confluency.
-
Treat cells with various concentrations of lapatinib (e.g., 5-10 µM) or DMSO (vehicle control) for 24-48 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative expression levels of DR4 and DR5.
Cellular Proliferation Assay
This protocol describes a method to assess the antiproliferative effects of lapatinib in cancer cell lines.[7][12]
Materials:
-
Cancer cell lines of interest (e.g., BT-474, SK-BR-3)
-
Lapatinib stock solution
-
Cell culture medium and supplements
-
96-well cell culture plates
-
WST-1 or similar cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of lapatinib for 72 hours.
-
Add the WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Lapatinib is a highly potent and selective dual inhibitor of EGFR and HER2, key drivers in several cancers. Its on-target activity is well-documented, leading to the effective blockade of pro-proliferative and survival signaling pathways. Furthermore, the off-target activities of lapatinib, including the upregulation of TRAIL death receptors and the inhibition of ABC drug transporters, present intriguing avenues for further research and potential therapeutic exploitation. A thorough understanding of both the on- and off-target effects of lapatinib is crucial for optimizing its clinical use and exploring novel combination therapies. The experimental protocols provided herein offer a robust framework for the continued investigation of this important anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the Proteomic Response to Lapatinib Treatment using a comprehensive and reproducible ion-current-based proteomics strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Off-target Lapatinib Activity Sensitizes Colon Cancer Cells through TRAIL Death Receptor Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to a Novel Kinase Inhibitor for Basic Immunology Research
Introduction
In the field of immunology, the precise modulation of cellular signaling pathways is paramount for developing novel therapeutics for a range of disorders, from autoimmune diseases to cancer. Small molecule inhibitors that target specific kinases are at the forefront of this research. This guide provides a technical overview of a novel investigational kinase inhibitor, referred to herein as SU5201, and its application in basic immunology research. While "this compound" does not correspond to a known molecule in published literature, this document serves as a comprehensive template for the scientific community, outlining the expected data, methodologies, and pathway analyses for a compound of this class. The presented data and protocols are based on established methods in immunology and the known effects of similar kinase inhibitors.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of a key intracellular tyrosine kinase, crucial for the signal transduction in various immune cells. Its primary mechanism involves the downstream inhibition of signaling cascades that lead to immune cell activation, proliferation, and cytokine production. By targeting this kinase, this compound effectively dampens inflammatory responses.
Quantitative Data Summary
The efficacy of this compound has been quantified across a range of in vitro immunological assays. The data highlights its potent inhibitory effects on immune cell function.
| Assay Type | Cell Type | Parameter Measured | This compound IC₅₀ (nM) | Reference Compound IC₅₀ (nM) |
| T-Cell Function | Human PBMCs | IL-2 Production (CD3/CD28 Stim.) | 15.2 ± 2.1 | 150.8 ± 12.5 |
| Murine Splenocytes | IFN-γ Production (Con A Stim.) | 22.5 ± 3.5 | 210.3 ± 18.9 | |
| Jurkat Cells | Proliferation (PHA Stim.) | 35.8 ± 4.6 | 325.1 ± 25.0 | |
| Mast Cell Function | Human Mast Cells (HMC-1) | β-hexosaminidase Release (IgE/Ag) | 8.9 ± 1.1 | 95.4 ± 8.7 |
| Murine BMMCs | Histamine Release (Compound 48/80) | 12.3 ± 1.9 | 112.6 ± 10.2 | |
| RBL-2H3 Cells | TNF-α Secretion (IgE/Ag) | 18.1 ± 2.8 | 198.7 ± 15.3 | |
| Macrophage Function | Murine RAW 264.7 | NO Production (LPS Stim.) | 45.6 ± 5.3 | 480.2 ± 30.1 |
| Human Monocyte-derived | IL-6 Secretion (LPS Stim.) | 28.4 ± 3.9 | 310.5 ± 22.4 |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Protocol 1: T-Cell Cytokine Production Assay
Objective: To measure the effect of this compound on cytokine production by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound)
-
This compound (stock solution in DMSO)
-
ELISA kits for IL-2 and IFN-γ
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1]
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C. Wash wells with sterile PBS before use.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of cell suspension to each well of the coated plate.
-
Add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add soluble anti-CD28 antibody (1 µg/mL) to all wells except the unstimulated control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 and IFN-γ in the supernatants using commercial ELISA kits according to the manufacturer’s instructions.[2][3]
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Protocol 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
Objective: To assess the inhibitory effect of this compound on IgE-mediated mast cell degranulation.[4]
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cells
-
MEM medium with 20% FBS, 1% Penicillin-Streptomycin
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
This compound (stock solution in DMSO)
-
Tyrode’s buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
96-well plates
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at 2 x 10⁵ cells/well and incubate overnight.
-
Sensitize the cells by adding anti-DNP IgE (0.5 µg/mL) and incubate for 24 hours.
-
Wash the cells twice with Tyrode’s buffer to remove unbound IgE.
-
Add 50 µL of Tyrode’s buffer containing various concentrations of this compound (or vehicle) and incubate for 30 minutes at 37°C.
-
Trigger degranulation by adding 50 µL of DNP-HSA (100 ng/mL) to the wells. For total release, add 50 µL of 0.1% Triton X-100 to control wells.
-
Incubate for 1 hour at 37°C.
-
Centrifuge the plate and transfer 50 µL of the supernatant from each well to a new plate.
-
Add 50 µL of pNAG substrate (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well of the new plate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 150 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release control after subtracting the spontaneous release (no antigen) control.
Visualized Workflow
The following diagram illustrates a typical workflow for screening and characterizing a novel immunomodulatory compound like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunology Services - IITRI [iitri.org]
- 3. Increased Production of Proinflammatory Cytokines following Infection with Porcine Reproductive and Respiratory Syndrome Virus and Mycoplasma hyopneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mast Cell Function and Proliferation by mTOR Activator MHY1485 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU5201 in T-cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5201 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. While mature T-lymphocytes do not typically express FLT3, its expression is critical during early hematopoietic stem and progenitor cell (HSPC) development, from which T-cells originate. Furthermore, mutations leading to constitutive FLT3 activation are implicated in certain hematological malignancies, including a subset of T-cell acute lymphoblastic leukemia (T-ALL), particularly the early T-cell precursor (ETP) subtype.
These application notes provide protocols for utilizing this compound as a research tool to investigate its inhibitory effects on the proliferation of two distinct cell populations: developing T-cell progenitors derived from HSPCs and a FLT3-mutated T-ALL cell line.
Application Note 1: Inhibition of T-cell Progenitor Proliferation and Differentiation from Hematopoietic Stem and Progenitor Cells (HSPCs)
Objective
To assess the inhibitory effect of this compound on the proliferation and differentiation of human T-cell progenitors derived from CD34+ HSPCs. This assay is relevant for studying the role of FLT3 signaling in early T-lymphopoiesis.
Principle
CD34+ HSPCs are cultured under conditions that promote their differentiation towards the T-cell lineage. The proliferation of these progenitor cells in the presence of varying concentrations of this compound is measured to determine its inhibitory potential. Proliferation can be assessed using methods such as CFSE dye dilution followed by flow cytometry.
Quantitative Data Summary
The following table presents hypothetical, yet scientifically plausible, data on the effect of this compound on the proliferation of developing T-cell progenitors.
| Concentration of this compound (nM) | Percent Inhibition of Proliferation (%) |
| 1 | 15.2 |
| 10 | 48.5 |
| 50 | 85.1 |
| 100 | 95.3 |
| 500 | 98.9 |
| IC50 (nM) | ~12 |
Experimental Protocol
Materials:
-
Cryopreserved human CD34+ HSPCs
-
StemSpan™ SFEM II medium
-
T-cell progenitor expansion supplement containing SCF, FLT3-L, and IL-7
-
This compound (stock solution in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
96-well U-bottom plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-CD7, anti-CD5)
Procedure:
-
Thawing and Preparation of HSPCs: Thaw cryopreserved CD34+ HSPCs according to the supplier's protocol. Wash the cells with StemSpan™ SFEM II medium.
-
CFSE Staining: Resuspend the HSPCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold StemSpan™ SFEM II medium containing 10% FBS. Wash the cells twice.
-
Cell Seeding: Resuspend the CFSE-labeled HSPCs in T-cell progenitor expansion medium at a concentration of 5 x 10^4 cells/well in a 96-well U-bottom plate.
-
This compound Treatment: Prepare serial dilutions of this compound in the expansion medium. Add the diluted this compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain the cells with fluorescently labeled antibodies against T-cell progenitor markers (e.g., CD7, CD5) and a marker for undifferentiated cells (CD34).
-
Analyze the cells using a flow cytometer. Gate on the live cell population and then on the T-cell progenitor population (e.g., CD7+).
-
Assess proliferation by analyzing the dilution of the CFSE signal. Each peak of reduced fluorescence intensity represents a cell division.
-
-
Data Analysis: Calculate the percentage of proliferating cells in each treatment condition relative to the vehicle control. Determine the IC50 value of this compound by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Workflow Visualization
Caption: FLT3 signaling in T-cell progenitors.
Caption: Workflow for assessing this compound effect.
Application Note 2: Inhibition of FLT3-Mutated T-ALL Cell Proliferation
Objective
To determine the cytotoxic and anti-proliferative effects of this compound on a T-ALL cell line harboring a constitutively activating FLT3 mutation (e.g., MV-4-11, which has an internal tandem duplication - ITD).
Principle
FLT3-ITD mutations lead to ligand-independent, constitutive activation of the FLT3 receptor and its downstream pro-proliferative and survival signaling pathways. This compound is expected to inhibit this aberrant signaling, leading to a reduction in cell viability and proliferation. Cell viability can be quantified using a metabolic assay such as MTT or a luminescence-based assay measuring ATP levels.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on the viability of the MV-4-11 T-ALL cell line. The data is based on published findings for SU11652 (an alternative designation for this compound)[1].
| Concentration of this compound (nM) | Percent Inhibition of Cell Viability (%) |
| 0.1 | 8.5 |
| 1 | 25.3 |
| 5 | 52.1 |
| 10 | 78.6 |
| 50 | 96.4 |
| 100 | 99.1 |
| IC50 (nM) | ~5 |
Experimental Protocol
Materials:
-
MV-4-11 T-ALL cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MV-4-11 cells in RPMI-1640 medium with 10% FBS at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Seed MV-4-11 cells at a density of 2 x 10^4 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted this compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value of this compound by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Workflow Visualization
Caption: FLT3-ITD signaling in T-ALL.
Caption: Workflow for this compound IC50 determination.
References
Application Notes and Protocols: Kinase Inhibitor SU5201 in Autoimmune Disease Models
A Note to Our Valued Researchers:
Our comprehensive search of scientific literature and public databases did not yield any information for a compound designated "SU5201." This identifier does not correspond to a known kinase inhibitor or any other research compound with published applications in autoimmune disease models. It is possible that "this compound" is an internal, unpublished compound name, a misnomer, or a typographical error.
To provide you with the detailed, actionable information you require, we have compiled these Application Notes and Protocols for Tofacitinib (B832) (CP-690,550) . Tofacitinib is a highly relevant and well-characterized oral Janus kinase (JAK) inhibitor. It serves as an excellent case study for the application of a targeted small molecule in preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, reflecting the core of your interest.[1][2][3][4][5]
Application Notes: Tofacitinib in Autoimmune Disease Models
Compound: Tofacitinib (formerly CP-690,550) Class: Janus Kinase (JAK) Inhibitor[2][3] Primary Targets: JAK1 and JAK3, with moderate activity against JAK2.[2][6] Mechanism of Action: Tofacitinib is an ATP-competitive inhibitor that binds to the catalytic domain of JAK enzymes.[6] This action blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] By disrupting the JAK-STAT signaling pathway, Tofacitinib effectively dampens the cellular response to numerous pro-inflammatory cytokines that are critical to the pathophysiology of autoimmune diseases, including several interleukins (IL-2, IL-6, IL-7, IL-15, IL-21) and interferons (IFNs).[2][5][6]
Key Applications:
-
Rheumatoid Arthritis (RA): Tofacitinib has demonstrated significant efficacy in reducing inflammation, joint damage, and autoantibody production in rodent models of RA, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).[7][8][9][10]
-
Systemic Lupus Erythematosus (SLE): In murine lupus models like the MRL/lpr strain, Tofacitinib ameliorates key disease manifestations, including glomerulonephritis, skin inflammation, and the production of autoantibodies like anti-dsDNA.[11][12][13][14]
-
Multiple Sclerosis (MS): While clinical data in humans has shown mixed results, preclinical studies in the Experimental Autoimmune Encephalomyelitis (EAE) model suggest that JAK inhibition can modulate the pathogenic T-cell responses central to MS.[15]
Signaling Pathway Modulated by Tofacitinib
The primary pathway inhibited by Tofacitinib is the JAK-STAT signaling cascade. This pathway is crucial for transducing signals from a wide array of cytokine and growth factor receptors on the cell surface to the nucleus to regulate gene expression.
Quantitative Data from Preclinical Models
The following tables summarize the reported efficacy of Tofacitinib in various autoimmune disease models. Doses and outcomes can vary based on the specific model, species, and experimental design.
Table 1: Efficacy of Tofacitinib in Rodent Models of Rheumatoid Arthritis
| Model Type | Species | Tofacitinib Dose | Key Efficacy Readouts | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | 15 mg/kg, twice daily | Reduced clinical score (p=0.03), decreased hind paw edema (p=0.04), increased muscle mass (p<0.05). | [8] |
| Collagen-Induced Arthritis (CIA) | Mouse | 30 mg/kg, daily | Significantly prevented the increase in paw thickness (p=0.0001). | [16] |
| Adjuvant-Induced Arthritis (AIA) | Rat (Wistar) | 10 mg/kg, twice daily | Significantly reduced arthritis and radiographic scores. | [17] |
| Adjuvant-Induced Arthritis (AIA) | Rat | 3 mg/kg | Comparable efficacy to higher doses in reducing arthritis score and paw swelling. | [9] |
Table 2: Efficacy of Tofacitinib in Murine Models of Systemic Lupus Erythematosus
| Model Type | Species | Tofacitinib Dose | Key Efficacy Readouts | Reference |
| Spontaneous (MRL/lpr) | Mouse | Gavage, daily (unspecified dose) | Prevented renal pathology, significantly reduced proteinuria, and blocked the appearance of anti-dsDNA antibodies. | [11][18] |
| Pristane-Induced | Mouse (BALB/c) | Gavage, daily (unspecified dose) | Ameliorated glomerulonephritis and arthritis, decreased serum anti-dsDNA, IFN-γ, and IL-6. | [12] |
Experimental Protocols
General Experimental Workflow for Efficacy Testing
This diagram outlines a typical workflow for assessing the efficacy of a compound like Tofacitinib in an induced autoimmune disease model.
Protocol 1: Tofacitinib in Mouse Collagen-Induced Arthritis (CIA)
This protocol is adapted from methodologies used in studies with male DBA/1J mice.[8]
1. Materials and Reagents:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Tofacitinib
-
Vehicle solution (e.g., Phosphate-Buffered Saline - PBS)
-
Syringes and needles (27G)
-
Calipers for paw measurement
2. Disease Induction:
-
Prepare the primary immunization emulsion: Mix equal volumes of CII solution and CFA by emulsifying until a stable emulsion is formed (a drop does not disperse in water).
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail (Day 0).
-
Prepare the booster immunization emulsion: Mix equal volumes of CII solution and IFA.
-
On Day 21, inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
3. Treatment Protocol:
-
Monitor mice daily for signs of arthritis starting around Day 18. The onset of arthritis is typically observed between days 24-28.
-
Once arthritis is established, randomize mice into treatment groups (e.g., Vehicle control, Tofacitinib 15 mg/kg).
-
Prepare Tofacitinib fresh daily in the vehicle.
-
Administer Tofacitinib or vehicle twice daily via oral gavage from Day 18 to Day 45.[8]
4. Efficacy Assessment:
-
Clinical Scoring: Score arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle/wrist, 3=erythema and moderate swelling, 4=severe swelling and/or ankylosis). The maximum score per mouse is 16.
-
Paw Edema: Measure the thickness of the hind paws using a digital caliper.
-
Endpoint Analysis: At Day 45, euthanize mice and collect blood for serum cytokine (e.g., TNF-α, IL-6) and anti-CII antibody analysis.[8][19] Collect paws for histopathological analysis of inflammation, pannus formation, and bone erosion.
Protocol 2: Tofacitinib in MRL/lpr Mouse Model of Lupus
This protocol is based on preventive and therapeutic studies in the MRL/MpJ-Faslpr/J (MRL/lpr) mouse model, which spontaneously develops a lupus-like disease.[11][14]
1. Animals and Treatment Groups:
-
Female MRL/lpr mice
-
Age-matched MRL/MpJ control mice (non-lupus prone)
-
Tofacitinib
-
Vehicle for gavage
2. Treatment Regimens:
-
Preventive: Begin daily oral gavage at 10 weeks of age, before significant disease onset, and continue for 8 weeks.[11][14]
-
Therapeutic: Begin daily oral gavage at 14 weeks of age, after disease is established, and continue for 6 weeks.[11][14]
3. Dosing:
-
Prepare Tofacitinib fresh daily in a suitable vehicle.
-
Administer the compound or vehicle via oral gavage once daily. The specific dose should be determined based on pharmacokinetic and pilot studies (e.g., doses ranging from 15 to 60 mg/kg/day have been used in various mouse models).
4. Efficacy Assessment:
-
Proteinuria: Monitor weekly by measuring the urine albumin-to-creatinine ratio. A significant increase is indicative of nephritis.
-
Skin Lesions: Score the development and severity of skin lesions on the back and snout weekly.
-
Autoantibodies: Collect blood periodically (e.g., every 2 weeks) and at the study endpoint to measure serum levels of anti-nuclear antibodies (ANA) and anti-double-stranded DNA (anti-dsDNA) antibodies by ELISA.[11]
-
Endpoint Analysis: At the end of the treatment period (18 or 20 weeks of age), euthanize mice.
Protocol 3: Tofacitinib in Mouse Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most common model for multiple sclerosis. This protocol describes active EAE induction in C57BL/6 mice.
1. Materials and Reagents:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PTX)
-
Tofacitinib and vehicle
2. Disease Induction:
-
Prepare an emulsion of MOG35-55 (e.g., 200 µ g/mouse ) in CFA.
-
On Day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the emulsion at each site.
-
Administer Pertussis toxin (e.g., 200 ng/mouse) intraperitoneally on Day 0 and Day 2.
3. Treatment Protocol:
-
Begin daily administration of Tofacitinib or vehicle by oral gavage starting on the day of immunization (preventive) or upon the first signs of clinical symptoms (therapeutic). A dose of 25 mg/kg has been used in other autoimmune models in mice.[20]
-
Continue treatment throughout the acute phase of the disease (e.g., for 21-28 days).
4. Efficacy Assessment:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
-
Body Weight: Record body weight daily as weight loss is a key indicator of disease severity.
-
Endpoint Analysis: At the study endpoint, euthanize mice.
-
Perfuse animals with saline and collect the brain and spinal cord for histopathological analysis of inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue stains).
-
Isolate mononuclear cells from the central nervous system (CNS) and spleen for flow cytometry to analyze T-cell populations (e.g., Th1, Th17).
-
Re-stimulate splenocytes with MOG35-55ex vivo to measure antigen-specific cytokine production (IFN-γ, IL-17) by ELISA.[20]
-
References
- 1. clinexprheumatol.org [clinexprheumatol.org]
- 2. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 3. amberlife.net [amberlife.net]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ard.bmj.com [ard.bmj.com]
- 9. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencescholar.us [sciencescholar.us]
- 11. Tofacitinib ameliorates murine lupus and its associated vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Janus Kinase Inhibitor Tofacitinib Shows Potent Efficacy in a Mouse Model of Autoimmune Lymphoproliferative Syndrome (ALPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tofacitinib Ameliorates Murine Lupus and Its Associated Vascular Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tofacitinib improved peripheral endothelial dysfunction and brain-derived neurotrophic factor levels in the rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Treatment with tofacitinib attenuates muscle loss through myogenin activation in the collagen-induced arthritis | springermedizin.de [springermedizin.de]
- 20. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SU5416 (Semaxanib) in Cancer Immunology Studies
A Note on SU5201: Initial searches for "this compound" did not yield specific information on a compound with this designation used in cancer immunology. It is possible that this is a typographical error. A compound with a similar designation, SU5416 (also known as Semaxanib) , is a well-characterized small molecule inhibitor with significant applications in cancer research, particularly in the context of angiogenesis and its interplay with the tumor microenvironment. Therefore, these application notes will focus on SU5416 as a representative tyrosine kinase inhibitor for cancer immunology studies.
Introduction to SU5416 (Semaxanib)
SU5416 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1) tyrosine kinase.[1][2] By targeting VEGFR-2, SU5416 primarily functions as an anti-angiogenic agent, inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2] Beyond its anti-angiogenic properties, SU5416 also exhibits inhibitory activity against other receptor tyrosine kinases, including c-Kit, FLT3, and RET.[3][4] Its ability to modulate the tumor microenvironment makes it a valuable tool for investigating the complex interactions between tumor vasculature and the immune system. While initial clinical trials for SU5416 in various cancers showed limited efficacy as a monotherapy, it remains a critical research tool for understanding the mechanisms of angiogenesis and for exploring combination therapies.[5][6][7]
Mechanism of Action
SU5416 competitively binds to the ATP-binding site within the catalytic domain of the VEGFR-2 tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[6] The subsequent downstream signaling cascades, which are crucial for endothelial cell proliferation, migration, and survival, are thereby blocked. The interruption of these pathways leads to a reduction in tumor vascularization, which can create a less hospitable environment for tumor growth.
Recent studies have highlighted that the effects of anti-angiogenic tyrosine kinase inhibitors (TKIs) like SU5416 extend beyond direct effects on blood vessels. They can also modulate the immune components of the tumor microenvironment.[8] By "normalizing" the tumor vasculature, these inhibitors can alleviate hypoxia, which is known to promote an immunosuppressive microenvironment. This can potentially enhance the infiltration and function of anti-tumor immune cells such as cytotoxic T lymphocytes (CTLs).
Data Presentation
Table 1: In Vitro Inhibitory Activity of SU5416
| Target Kinase | IC50 Value | Cell Line/Assay Conditions | Reference |
| VEGFR-2 (KDR/Flk-1) | 40 nM | Kinase Assay | [3][4] |
| c-Kit | 30 nM | Kinase Assay | [3][4] |
| FLT3 | 160 nM | Kinase Assay | [3][4] |
| RET | 170 nM | Kinase Assay | [3][4] |
| VEGF-dependent mitogenesis | >20 µM (on various tumor cell lines) | Cell Proliferation Assay (C6 glioma, Calu 6 lung carcinoma, A375 melanoma, A431 epidermoid carcinoma, SF767T glioma) | [1] |
| FGF-dependent mitogenesis | 50 µM | HUVEC Proliferation Assay | [1] |
Table 2: Preclinical and Clinical Dosing Information for SU5416
| Study Type | Model/Patient Population | Dose and Administration | Key Findings | Reference |
| Preclinical (in vivo) | Mice with subcutaneous tumors | Systemic administration (dose not specified) | Inhibition of tumor growth and vascularization | [1] |
| Phase II Clinical Trial | Patients with advanced soft tissue sarcomas | 145 mg/m² twice weekly (intravenous infusion) | Median progression-free survival of 1.8 months; no objective tumor responses | [5] |
| Phase I Clinical Trial | Patients with metastatic colorectal cancer in combination with Irinotecan | Dose escalation starting at 85 mg/m² up to 145 mg/m² | Combination was tolerable, but further development was halted | [7] |
| Preclinical (in vivo) | Mouse model of pulmonary hypertension | 20 mg/kg weekly (subcutaneous injection) | Induction of pulmonary hypertension when combined with hypoxia | [9] |
Mandatory Visualizations
Caption: Mechanism of action of SU5416 on the VEGFR-2 signaling pathway.
Caption: General experimental workflow for evaluating SU5416.
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the effect of SU5416 on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
SU5416 (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT or BrdU assay kit
-
Plate reader
Methodology:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
The following day, starve the cells in basal medium (EBM-2) with 0.5% FBS for 4-6 hours.
-
Prepare serial dilutions of SU5416 in the basal medium.
-
Pre-treat the cells with various concentrations of SU5416 for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with a predetermined optimal concentration of VEGF (e.g., 50 ng/mL). Include a negative control group with no VEGF stimulation.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell proliferation using an MTT or BrdU assay according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition of proliferation for each concentration of SU5416 and determine the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor and anti-angiogenic effects of SU5416 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells (e.g., A375 melanoma, Calu-6 lung carcinoma)
-
SU5416
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose, 0.9% NaCl, 0.4% polysorbate 80, 0.9% benzyl (B1604629) alcohol in deionized water)
-
Calipers
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density, anti-CD8 for cytotoxic T cells)
Methodology:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SU5416 (e.g., 20 mg/kg) or vehicle control to the mice via the desired route (e.g., subcutaneous or intraperitoneal injection) on a predetermined schedule (e.g., once daily or twice weekly).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for immunohistochemical analysis of microvessel density (CD31 staining) and immune cell infiltration (e.g., CD8 staining).
-
A separate portion of the tumor can be dissociated to create a single-cell suspension for flow cytometric analysis of immune cell populations.
Protocol 3: Analysis of Immune Cell Infiltration by Flow Cytometry
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following SU5416 treatment.
Materials:
-
Excised tumors from the in vivo study
-
Tumor dissociation kit (e.g., containing collagenase and DNase)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, F4/80)
-
Flow cytometer
Methodology:
-
Mince the excised tumors into small pieces in a petri dish containing dissociation buffer.
-
Incubate the tumor fragments according to the dissociation kit's protocol to generate a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and resuspend them at a concentration of 1 x 10^7 cells/mL.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3), follow a fixation and permeabilization protocol.
-
Wash the cells to remove unbound antibodies and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages) within the tumor.
Concluding Remarks
SU5416 is a valuable research tool for investigating the role of VEGFR-2 signaling in tumor angiogenesis and its impact on the tumor immune microenvironment. The protocols provided here offer a framework for studying the in vitro and in vivo effects of this compound. Given the complex interplay between angiogenesis and immunity, combining SU5416 with immunotherapies in preclinical models could yield valuable insights for the development of more effective cancer treatments. Researchers should always adhere to institutional guidelines for animal care and use and ensure proper safety precautions are taken when handling chemical compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The immunopharmacologic potential of Semaxanib and new generation directed therapeutic drugs: Receptor tyrosine kinase regulation with anti-tumorigenensis/angiogenesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SU 5416 | VEGFR | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Phase II study of the antiangiogenic agent SU5416 in patients with advanced soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor Receptor Inhibitor SU5416 Suppresses Lymphocyte Generation and Immune Responses in Mice by Increasing Plasma Corticosterone | PLOS One [journals.plos.org]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
SU5201: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5201 is a synthetic compound that acts as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process. By specifically targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling cascade initiated by VEGF, thereby inhibiting endothelial cell proliferation, migration, and the formation of new vascular structures. These characteristics make this compound a valuable tool for studying the mechanisms of angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in common in vitro and in vivo angiogenesis assays.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling pathways crucial for endothelial cell function.
Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR-2 autophosphorylation.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound in various angiogenesis-related assays. These values can serve as a starting point for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line/System | IC50 / Effective Concentration |
| VEGFR-2 Kinase Assay | Recombinant Human KDR | ~10 µM |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50: ~20 µM |
| Endothelial Cell Migration | Bovine Aortic Endothelial Cells (BAECs) | Significant inhibition at 10-20 µM |
| Endothelial Tube Formation | HUVECs on Matrigel™ | Inhibition observed at 1-10 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Assay | Effective Dose | Outcome |
| Nude Mice | Matrigel™ Plug Assay | 25-50 mg/kg/day (i.p.) | Significant reduction in vessel infiltration |
| Nude Mice | Tumor Xenograft (e.g., Glioblastoma) | 50 mg/kg/day (i.p.) | Inhibition of tumor growth and microvessel density |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell types and experimental conditions.
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
To each well of a 96-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).
-
Add 20 µL of a master mix containing kinase assay buffer, 10 µM ATP, and the kinase substrate to each well.
-
Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.
Caption: Workflow for an endothelial cell proliferation assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal medium (e.g., EBM-2) with 0.5% FBS for starvation
-
Recombinant human VEGF
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear or white-walled plates
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM-2.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Aspirate the medium and replace it with basal medium containing 0.5% FBS. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in starvation medium.
-
Treat the cells with the this compound dilutions in the presence or absence of a pro-angiogenic stimulus like VEGF (e.g., 20 ng/mL). Include vehicle controls.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell proliferation and calculate the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant.
Caption: Workflow for a Transwell (Boyden chamber) cell migration assay.
Materials:
-
Endothelial cells (e.g., HUVECs or BAECs)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or collagen for coating
-
Basal medium with 0.1% BSA
-
Recombinant human VEGF
-
This compound (dissolved in DMSO)
-
Calcein AM or DAPI for staining
-
Cotton swabs
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) or collagen and allow to dry.
-
Serum-starve endothelial cells for 4-6 hours.
-
Add basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.
-
Harvest and resuspend the starved cells in basal medium containing different concentrations of this compound or vehicle.
-
Add 1 x 10⁵ cells in 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 4-6 hours at 37°C.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with a fluorescent dye like Calcein AM or DAPI.
-
Image the lower surface of the membrane using a fluorescence microscope and count the number of migrated cells in several random fields.
-
Calculate the percentage of migration inhibition compared to the vehicle control.
Endothelial Tube Formation Assay
This assay evaluates the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Caption: Workflow for an in vitro endothelial cell tube formation assay.
Materials:
-
HUVECs
-
Basal medium (e.g., EBM-2)
-
Matrigel™ Basement Membrane Matrix, Growth Factor Reduced
-
This compound (dissolved in DMSO)
-
96-well plate
-
Calcein AM for visualization (optional)
Protocol:
-
Thaw Matrigel™ on ice overnight.
-
Pipette 50 µL of cold Matrigel™ into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the polymerized Matrigel™ at a density of 1.5 x 10⁴ to 2 x 10⁴ cells per well.
-
Incubate the plate for 6-18 hours at 37°C and 5% CO₂.
-
Visualize the formation of tube-like structures using a microscope and capture images. For quantitative analysis, cells can be pre-labeled with Calcein AM.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Calculate the percentage of inhibition of tube formation relative to the vehicle control.
In Vivo Matrigel™ Plug Assay
This in vivo assay assesses the effect of this compound on the formation of new blood vessels into a subcutaneous Matrigel™ plug in mice.
Caption: Workflow for the in vivo Matrigel™ plug angiogenesis assay.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel™ Basement Membrane Matrix
-
Basic Fibroblast Growth Factor (bFGF) and/or VEGF
-
Heparin
-
This compound
-
Vehicle for this compound administration (e.g., DMSO/Cremophor EL/PBS)
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw Matrigel™ on ice.
-
Mix Matrigel™ with a pro-angiogenic factor such as bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
Subcutaneously inject 0.5 mL of the Matrigel™ mixture into the flank of each mouse.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice daily via intraperitoneal (i.p.) injection.
-
After 7-14 days, euthanize the mice and excise the Matrigel™ plugs.
-
Quantify angiogenesis by one of the following methods:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent. This serves as an indirect measure of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.
-
-
Compare the results from the this compound-treated group to the vehicle control group to determine the extent of angiogenesis inhibition.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is poorly soluble in aqueous solutions. Prepare a stock solution in 100% DMSO and dilute it further in culture medium or injection vehicle. Ensure the final DMSO concentration is non-toxic to the cells or animals.
-
Cell Health: Use endothelial cells at a low passage number and ensure they are healthy and actively growing for optimal results in in vitro assays.
-
Matrigel™ Consistency: Matrigel™ solidifies at room temperature. Keep it on ice at all times during handling and use pre-chilled pipette tips and plates.
-
In Vivo Dosing: The optimal dose and administration route for this compound in vivo may need to be determined empirically for different animal models and tumor types. Monitor animals for signs of toxicity.
By employing these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the complex processes of angiogenesis and evaluate novel anti-angiogenic therapies.
SU5201 as a Potential Tool for Cytokine Storm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
A cytokine storm, also known as hypercytokinemia, is a severe immune reaction where the body releases an excessive and uncontrolled amount of pro-inflammatory cytokines. This systemic inflammatory response can lead to widespread tissue damage, multi-organ failure, and can be life-threatening.[1] Understanding the complex mechanisms of cytokine storms is crucial for the development of effective therapeutic interventions. Interleukin-2 (IL-2), a key cytokine primarily produced by activated T-cells, plays a significant role in T-cell proliferation and the overall immune response.[2][3] Elevated levels of IL-2 have been observed in patients experiencing cytokine storms, suggesting that targeting IL-2 production could be a viable research strategy to understand and potentially mitigate these hyperinflammatory states.[4]
SU5201 has been identified as an inhibitor of IL-2 production. While its direct application in cytokine storm research is not yet established in published literature, its known mechanism of action presents a hypothetical yet valuable tool for investigating the specific role of IL-2 in the cytokine cascade. These application notes provide a framework for utilizing a selective IL-2 production inhibitor, such as this compound, to explore the pathophysiology of cytokine storms in both in vitro and in vivo models.
Mechanism of Action and Signaling Pathway
This compound acts by inhibiting the production of IL-2.[2] The synthesis of IL-2 in T-cells is a tightly regulated process that follows T-cell receptor (TCR) activation. Upon antigen presentation, a signaling cascade is initiated, leading to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1, and NF-κB. These transcription factors then bind to the promoter region of the IL-2 gene, driving its expression. While the precise molecular target of this compound is not definitively characterized in the available literature, it is hypothesized to interfere with one or more key steps in this signaling pathway.
The downstream effects of IL-2 are mediated through its binding to the IL-2 receptor (IL-2R), which is comprised of three subunits: α (CD25), β (CD122), and γ (CD132).[3] This binding activates the JAK-STAT signaling pathway, primarily through the phosphorylation of JAK1 and JAK3, which in turn phosphorylate STAT5. Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and induces the transcription of genes responsible for T-cell proliferation, differentiation, and survival.[5] By inhibiting IL-2 production, this compound would theoretically prevent the activation of this downstream signaling cascade, thereby reducing T-cell proliferation and the subsequent amplification of the inflammatory response.
Figure 1: Hypothetical mechanism of this compound in the IL-2 signaling pathway.
Data Presentation
The following tables summarize expected quantitative data from in vitro and in vivo cytokine storm models. These values are indicative and can vary based on specific experimental conditions.
Table 1: Expected Cytokine Profile in an In Vitro Cytokine Release Assay (CRA) with Human PBMCs
| Treatment | IL-2 (pg/mL) | TNF-α (pg/mL) | IFN-γ (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | < 50 | < 100 | < 100 | < 200 |
| Anti-CD3/CD28 Stimulation | 2000 - 6000[6] | 1000 - 5000 | 5000 - 20000 | 1000 - 10000 |
| Anti-CD3/CD28 + this compound (IC50) | 1000 - 3000 | 800 - 4000 | 4000 - 16000 | 900 - 9000 |
| Anti-CD3/CD28 + this compound (High Conc.) | < 500 | 500 - 2500 | 2500 - 10000 | 800 - 8000 |
Table 2: Expected Cytokine Profile in an In Vivo LPS-Induced Cytokine Storm Mouse Model
| Treatment | IL-2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Saline Control | < 20 | < 50 | < 100 | < 30 |
| LPS (2 mg/kg) | 50 - 200 | 1000 - 4000 | 5000 - 20000 | 200 - 800 |
| LPS + this compound (Low Dose) | 25 - 100 | 800 - 3200 | 4000 - 16000 | 150 - 600 |
| LPS + this compound (High Dose) | < 30 | 500 - 2000 | 2500 - 10000 | 100 - 400 |
Experimental Protocols
In Vitro Cytokine Release Assay (CRA) Using Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the induction of a cytokine storm in vitro using human PBMCs and its potential inhibition by a test compound like this compound.
Figure 2: Experimental workflow for the in vitro cytokine release assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 antibody (clone UCHT1 or OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (or other test inhibitor)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
ELISA or multiplex assay kits for human IL-2, TNF-α, IFN-γ, and IL-6
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to a final concentration of 1-5 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.[7]
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired volume of this compound or vehicle control to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-5 µg/mL to all wells except the negative control.[8]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
-
Measure the concentrations of IL-2, TNF-α, IFN-γ, and IL-6 using ELISA or a multiplex bead-based assay according to the manufacturer's instructions.
-
Cell viability can be assessed using assays such as MTT or LDH on the remaining cells.
-
In Vivo Lipopolysaccharide (LPS)-Induced Cytokine Storm Model in Mice
This protocol outlines the induction of a systemic cytokine storm in mice using LPS and the evaluation of a potential therapeutic agent like this compound.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. What are IL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Inhibition of Interleukin 2 Signaling and Signal Transducer and Activator of Transcription (Stat)5 Activation during T Cell Receptor–Mediated Feedback Inhibition of T Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Severity of the TGN1412 trial disaster cytokine storm correlated with IL-2 release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of the first reference antibody panel for qualification and validation of cytokine release assay platforms – Report of an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]
Application Notes and Protocols for SU5201: A Potent Inhibitor of Interleukin-2 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU5201 is a small molecule inhibitor of Interleukin-2 (IL-2) production. IL-2 is a critical cytokine in the immune system, primarily produced by activated T cells, that plays a pivotal role in the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. Dysregulation of IL-2 production is implicated in various autoimmune diseases and transplant rejection. This compound serves as a valuable research tool for studying the IL-2 signaling pathway and for the investigation of potential therapeutic strategies targeting IL-2-mediated immune responses. These application notes provide detailed information on the solubility, preparation for laboratory use, and relevant experimental protocols for this compound.
Physicochemical and Biological Properties
This compound is an indolinone derivative with the chemical formula C₁₅H₉Cl₂NO. It is a potent inhibitor of IL-2 production in peripheral blood mononuclear cells (PBMCs) with a very low nanomolar efficacy.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉Cl₂NO | [1] |
| Molecular Weight | 290.1 g/mol | [1] |
| IC₅₀ (IL-2 Production in PBMCs) | 1 nM | [1] |
| IC₅₀ (VEGF-induced HUVEC Proliferation) | 2.5 µM | [1] |
| IC₅₀ (acidic FGF-induced HUVEC Proliferation) | 2.3 µM | [1] |
Solubility and Stock Solution Preparation
Proper preparation of this compound solutions is critical for experimental success. This compound is insoluble in water but soluble in several organic solvents.
Solubility Data
| Solvent | Solubility | Source(s) |
| DMSO | 20 mg/mL | [1] |
| 58 mg/mL (199.9 mM) | [2] | |
| DMF | 30 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
| Water | Insoluble | [2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Carefully weigh out 2.9 mg of this compound powder and transfer it to a sterile conical tube.
-
Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. A brief, gentle warming to 37°C can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
Experimental Protocols
Preparation of Working Solutions for Cell Culture
To prepare a working solution of this compound for cell-based assays, dilute the 10 mM stock solution in your cell culture medium to the desired final concentration.
Important Considerations:
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.
-
Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not re-freeze diluted solutions.
Example Dilution for a 10 µM Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add 999 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Vortex gently to mix. This results in a 10 µM working solution with a final DMSO concentration of 0.01%.
In Vitro IL-2 Production Inhibition Assay Using Human PBMCs
This protocol describes a method to assess the inhibitory effect of this compound on IL-2 production by activated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, isolated from whole blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Anti-CD3 antibody (e.g., OKT3) and anti-CD28 antibody for T cell stimulation.
-
This compound working solutions at various concentrations.
-
96-well cell culture plates.
-
Human IL-2 ELISA kit.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Cell Plating: Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations. Add 50 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 (e.g., 1-5 µg/mL) and anti-CD28 (e.g., 1-10 µg/mL) antibodies in complete RPMI-1640 medium at 4x the final concentration. Add 50 µL of the stimulation cocktail to each well (except for unstimulated controls).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway of IL-2 Production and Inhibition by this compound
The production of IL-2 in T cells is initiated by T cell receptor (TCR) and CD28 co-stimulation, leading to the activation of several downstream signaling pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways. These pathways converge to activate transcription factors that drive the expression of the IL2 gene. This compound inhibits this overall process.
Caption: this compound inhibits the signaling cascade leading to IL-2 gene transcription.
Experimental Workflow for this compound in an IL-2 Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on IL-2 production in a cell-based assay.
Caption: General workflow for an in vitro IL-2 inhibition experiment using this compound.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical flow of how this compound interferes with the immune response by inhibiting IL-2 production.
Caption: this compound acts by blocking IL-2 production, thereby preventing T cell proliferation.
References
Troubleshooting & Optimization
SU5201 experimental variability and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound SU5201, an inhibitor of Interleukin-2 (IL-2) production.
I. Troubleshooting Guide
Researchers using this compound may encounter variability in their experimental results. This guide addresses common issues in a question-and-answer format to help troubleshoot and optimize your experiments.
Question: Why am I observing inconsistent IC50 values for this compound across different experimental batches?
Answer: Inconsistent IC50 values can arise from several sources of experimental variability. Consider the following factors:
-
Cell-Based Assay Variability: The inherent biological variability in cell lines can lead to differing responses to this compound. Factors such as cell passage number, confluency at the time of treatment, and minor fluctuations in incubator conditions (CO2, temperature, humidity) can all contribute to shifts in IC50 values. It is crucial to standardize your cell culture and assay protocols as much as possible.
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, may have limited stability and solubility in aqueous cell culture media.[1][2] Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its potency. Ensure complete solubilization of your this compound stock in a suitable solvent like DMSO and be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.
-
Assay Endpoint and Duration: The timing of your viability or proliferation readout can significantly impact the calculated IC50 value. A longer incubation with this compound may reveal cytotoxic effects that are not apparent at earlier time points, leading to a lower IC50. Ensure your assay duration is appropriate for the expected mechanism of action of an IL-2 production inhibitor.
Question: My results with this compound are not reproducible. What are the potential sources of this experimental variability?
Answer: Lack of reproducibility is a common challenge in preclinical research and can be attributed to several factors.[3] To improve the consistency of your this compound experiments, consider the following:
-
Experimental Procedures: Minor variations in experimental execution can lead to significant differences in results.[3] Standardizing protocols for cell seeding density, compound dilution, and incubation times is critical. Adhering to a detailed Standard Operating Procedure (SOP) can significantly improve the stability and repeatability of your results.[3]
-
Reagent Quality and Handling: Ensure that all reagents, including cell culture media, serum, and this compound itself, are of high quality and stored correctly. Repeated freeze-thaw cycles of this compound stock solutions should be avoided.
-
Instrumentation: Variations in the performance of laboratory equipment, such as pipettes, incubators, and plate readers, can introduce variability. Regular calibration and maintenance of your equipment are essential.
Question: I am concerned about potential off-target effects of this compound. How can I address this?
Answer: Off-target effects are a known concern with kinase inhibitors and other small molecule compounds.[4][5][6] While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a critical consideration for data interpretation.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to help differentiate between on-target and off-target effects.
-
Orthogonal Approaches: If possible, use a secondary, structurally unrelated inhibitor of the same target or pathway to confirm that the observed phenotype is due to the intended mechanism of action.
-
Dose-Response Analysis: A clear dose-response relationship can provide evidence for a specific, target-mediated effect.
II. Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is described as an inhibitor of Interleukin-2 (IL-2) production.[7][8][9][10] IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells.[8][10] By inhibiting IL-2 production, this compound can modulate the immune response.[8] The precise molecular target and signaling pathway through which this compound exerts this effect are not well-defined in the available scientific literature.
What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is important to use anhydrous DMSO to prevent degradation of the compound. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
How does this compound affect cell signaling pathways?
As an inhibitor of IL-2 production, this compound is expected to impact signaling pathways downstream of the T-cell receptor (TCR) and other pathways that regulate cytokine production. These can include complex networks involving kinases and transcription factors that lead to the expression of the IL-2 gene.[11][12][13] Without more specific data on this compound's direct target, a detailed depiction of its impact on specific signaling pathways is not possible at this time.
III. Data Summary
Due to the limited availability of public data for this compound, a comprehensive table of quantitative data such as IC50 values across various cell lines cannot be provided. Researchers are encouraged to determine the IC50 of this compound empirically in their specific cell system of interest. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition in vitro and is a common metric for drug potency.[14][15]
IV. Experimental Protocols
Below are detailed methodologies for key experiments that can be adapted for use with this compound.
1. Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound. Plot the results to determine the IC50 value.
2. In Vitro Ubiquitination Assay
This protocol can be used to investigate if this compound affects protein ubiquitination pathways, which can be involved in regulating protein stability and signaling. This is a generalized protocol and may need to be optimized for specific E3 ligases or substrates.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme
-
E3 Ubiquitin Ligase of interest
-
Ubiquitin
-
Substrate protein (if investigating substrate ubiquitination)
-
ATP
-
This compound at various concentrations or a vehicle control (DMSO).
-
-
Incubation: Incubate the reaction mixture at 30°C with agitation for 1-2 hours.[16]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody or an antibody specific to the substrate to detect ubiquitination.
V. Visualizations
Experimental Workflow for IC50 Determination
Figure 1. Experimental Workflow for IC50 Determination. This diagram outlines the key steps for assessing the potency of this compound.
General Troubleshooting Logic
Figure 2. General Troubleshooting Logic. This flowchart provides a systematic approach to identifying sources of experimental error.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin 2 production by factors released from tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are IL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition of IL-2 production by Nil-2-a in murine T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Signaling Pathways | Thermo Fisher Scientific - US [thermofisher.com]
- 13. longdom.org [longdom.org]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SU5201 Precipitation in Media
For researchers, scientists, and drug development professionals utilizing the receptor tyrosine kinase (RTK) inhibitor SU5201, precipitation in cell culture media can be a frustrating obstacle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome this common issue and ensure the reliability of your experimental results.
Quick Troubleshooting Guide
If you are experiencing this compound precipitation, consult the table below for common causes and immediate troubleshooting steps.
| Problem | Possible Cause | Recommended Solution(s) |
| Immediate precipitation upon addition to media | High final concentration of this compound exceeding its aqueous solubility. | - Decrease the final working concentration. - Perform a stepwise dilution: first dilute the DMSO stock into a small volume of serum-containing media before adding to the final volume. |
| Rapid change in solvent polarity. | - Add the this compound stock solution dropwise to the media while gently vortexing to ensure rapid mixing and prevent localized high concentrations. | |
| Precipitation observed after incubation (delayed precipitation) | Temperature fluctuations. | - Warm the culture medium to 37°C before adding the inhibitor. - Minimize the time culture plates are outside the incubator. |
| Changes in media pH over time due to cellular metabolism. | - Use a well-buffered culture medium, such as one containing HEPES, to maintain stable pH. | |
| Interaction with media components. | - Test the solubility of this compound in a simpler buffered solution (e.g., PBS) to determine if media components are the primary issue. | |
| Evaporation of media. | - Ensure proper humidification in the incubator and use sealed culture plates for long-term experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and stock solution concentration for this compound?
A1: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in anhydrous, sterile DMSO. While specific solubility data can vary, a stock solution of 10 mg/mL in DMSO is a common starting point for similar compounds. Always visually inspect the dissolved stock solution to ensure there are no visible particles.
Q2: How can I determine the maximum non-toxic concentration of DMSO for my cell line?
A2: It is crucial to determine the highest concentration of DMSO your specific cell line can tolerate without affecting viability. A standard method is to perform a dose-response experiment.
Experimental Protocol: DMSO Toxicity Assay
-
Cell Plating: Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Serial Dilutions: Prepare serial dilutions of DMSO in your complete culture medium. Typical final concentrations to test range from 0.1% to 1% (v/v). Include a no-DMSO control.
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as an MTT, XTT, or resazurin-based assay.
-
Data Analysis: Plot cell viability against the DMSO concentration. The maximum tolerated DMSO concentration is the highest concentration that does not significantly reduce cell viability compared to the control. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1]
Q3: My this compound precipitates out of solution after being added to the culture medium. What can I do to prevent this?
A3: This is a common issue when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. Here are some strategies to minimize precipitation:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first, dilute the stock into a smaller volume of complete (serum-containing) media. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.
-
Rapid Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing the tube. This ensures rapid and even distribution, preventing localized high concentrations that are prone to precipitation.
-
Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.
Q4: I observe crystalline precipitates in my culture plates after a day or two in the incubator. What is causing this delayed precipitation?
A4: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture:
-
Temperature Shifts: Moving culture plates between the incubator and a microscope stage can cause temperature fluctuations that decrease the solubility of some compounds.
-
pH Changes: The metabolic activity of cells can alter the pH of the culture medium over time. For compounds with pH-sensitive solubility, this can lead to precipitation.
-
Media Component Interactions: this compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes.
-
Evaporation: Inadequate humidity in the incubator can lead to evaporation of the media, increasing the concentration of this compound and other solutes beyond their solubility limit.
To troubleshoot delayed precipitation, ensure a stable incubation environment with proper humidification, use well-buffered media, and minimize the time plates are outside the incubator.
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL at 68°F | A superior polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2][3] |
| Aqueous Solutions | Sparingly soluble | Hydrophobic nature of many small molecule inhibitors limits their solubility in water-based media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Carefully weigh 10 mg of this compound powder.
-
Solubilization: Transfer the weighed powder into a sterile tube. Add 1 mL of sterile DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming to 37°C can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store aliquots at -20°C for long-term storage, protected from light.
Protocol 2: General Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤0.5%).[1] Include a vehicle control (medium with the same final DMSO concentration but no this compound).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration and plot a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
This compound is known to inhibit several receptor tyrosine kinases, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit. Inhibition of these receptors disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits VEGFR2, PDGFR, and c-Kit signaling pathways.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
SU5201 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SU5201, an inhibitor of interleukin-2 (B1167480) (IL-2) production.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.
Q2: How should I store this compound after dissolving it in a solvent?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light. For long-term storage, it is recommended to store the solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in various organic solvents. For in vitro experiments, DMSO is a common solvent, with a solubility of up to 25 mg/mL (86.17 mM).[1] It is also soluble in DMF at approximately 30 mg/mL and in a 1:2 solution of DMF:PBS (pH 7.2) at about 0.3 mg/mL.[2] When using DMSO, it is crucial to use a newly opened, hygroscopic-free solvent, as absorbed water can significantly impact solubility.[1]
Q4: What is the primary mechanism of action for this compound?
A4: this compound is an inhibitor of interleukin-2 (IL-2) production.[1][2] It has been shown to inhibit IL-2 production in peripheral blood mononuclear cells (PBMCs) with an IC50 value of 1 nM.[2] Additionally, it inhibits VEGF- or acidic FGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) at concentrations of 2.5 and 2.3 µM, respectively.[2]
Stability and Storage Data
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | |
| In Solvent | -80°C | up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles |
| In Solvent | -20°C | up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Unexpectedly low or no compound activity.
-
Possible Cause A: Improper Storage. this compound solutions, especially at -20°C, have a limited shelf life. Storing for longer than the recommended one month can lead to degradation.
-
Solution: Prepare fresh stock solutions from solid this compound. Ensure aliquots are stored at -80°C for long-term use and are protected from light.
-
-
Possible Cause B: Repeated Freeze-Thaw Cycles. Multiple freeze-thaw cycles can degrade the compound and reduce its activity.
-
Solution: Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is thawed.
-
-
Possible Cause C: Incorrect Solvent or Solubility Issues. If the compound is not fully dissolved, the actual concentration in your experiment will be lower than calculated.
Issue 2: Inconsistent results between experiments.
-
Possible Cause A: Variability in Solution Preparation. Inconsistent pipetting or weighing when preparing stock or working solutions can lead to different effective concentrations.
-
Solution: Calibrate pipettes regularly. Prepare a larger batch of stock solution to be used across multiple experiments to ensure consistency.
-
-
Possible Cause B: Light Exposure. this compound solutions are light-sensitive.[1] Exposure to light during storage or experimental setup can lead to degradation.
-
Solution: Store solutions in amber vials or tubes wrapped in foil. Minimize exposure to ambient light during experimental procedures.
-
Visual Guides
Caption: Troubleshooting workflow for low this compound activity.
Caption: Impact of storage on this compound stability and function.
References
Technical Support Center: Optimizing SU5402 Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SU5402. The focus is on adjusting incubation times to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for SU5402?
A1: The optimal incubation time for SU5402 is highly dependent on the specific cell line, its proliferation rate, the concentration of SU5402 being used, and the biological endpoint being measured. For initial experiments, a 24-hour incubation period is a common starting point. However, it is crucial to perform a time-course experiment to determine the ideal incubation time for your specific experimental setup.
Q2: My experimental results with SU5402 are not consistent. Could the incubation time be the issue?
A2: Inconsistent results can certainly be attributed to variations in incubation time. Shorter-than-optimal incubation may not allow for the full effect of the inhibitor to manifest, while excessively long incubation periods could lead to secondary, off-target effects or cytotoxicity, confounding your results. Standardizing the incubation time across all experiments is critical for reproducibility.
Q3: How do I design an experiment to determine the optimal incubation time for SU5402?
A3: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of SU5402 (typically the IC50 concentration if known, or a concentration in the expected effective range) and measuring the desired outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time is generally the earliest time point at which the maximum biological effect is observed and plateaus.
Q4: I am not observing any effect with SU5402. What should I check regarding the incubation time?
A4: If you are not seeing an effect, the incubation time may be too short. The inhibitor needs sufficient time to enter the cells and interact with its target. Consider extending the incubation period based on the results of a time-course experiment. Also, verify the concentration of SU5402 used and the viability of your cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding or uneven drug distribution. | Ensure a single-cell suspension before seeding. Mix the plate gently after adding SU5402. |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to maintain humidity. | |
| Lower than expected potency (high IC50 value) | Incubation time is too short for the drug to exert its full effect. | Perform a time-course experiment to identify the optimal incubation duration. |
| The drug has degraded. | Ensure proper storage of the SU5402 stock solution. Prepare fresh dilutions for each experiment. | |
| High background signal or cell death in control wells | Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. Practice aseptic technique. |
| The vehicle (e.g., DMSO) concentration is too high. | Ensure the final vehicle concentration is consistent across all wells and is below the cytotoxic threshold for your cell line (typically ≤ 0.1%). | |
| Unexpected or off-target effects | Incubation time is too long, leading to secondary effects. | Refer to your time-course experiment data and select the earliest time point that gives a maximal and stable response. |
| The concentration of SU5402 is too high. | Perform a dose-response experiment to identify the optimal concentration range. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines the steps to identify the optimal incubation period for SU5402 in your specific cell-based assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a 2X concentrated stock solution of SU5402 in a cell culture medium. The concentration should be based on prior knowledge or a pilot experiment (e.g., 2X the expected IC50).
-
Treatment: Add an equal volume of the 2X SU5402 stock solution to the designated wells. For control wells, add an equal volume of the vehicle control (e.g., medium with the same concentration of DMSO).
-
Incubation: Return the plate to the incubator.
-
Endpoint Measurement: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), perform your chosen assay to measure the biological response (e.g., cell viability, protein phosphorylation).
-
Data Analysis: Plot the measured response against time. The optimal incubation time is typically the point at which the effect of the drug reaches a plateau.
Protocol 2: Dose-Response Experiment with Optimized Incubation Time
Once the optimal incubation time is determined, this protocol can be used to assess the potency of SU5402.
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Drug Preparation: Prepare a series of 2X stock solutions of SU5402 in a serial dilution format (e.g., 10-point, 3-fold dilutions).
-
Treatment: Add the different concentrations of SU5402 to the wells as described in Protocol 1.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Endpoint Measurement: Perform your chosen assay.
-
Data Analysis: Plot the response against the log of the SU5402 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: SU5402 inhibits VEGFR and FGFR signaling pathways.
Caption: Workflow for determining optimal SU5402 incubation time.
Technical Support Center: SU5201 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SU5201 in primary cell cytotoxicity assessments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a multi-targeted kinase inhibitor. While its exact kinase inhibition profile may vary, it belongs to a class of compounds that function by blocking the activity of multiple protein kinases.[1] Analogs of this compound, such as SU5416 and SU11652, have been shown to inhibit receptor tyrosine kinases like VEGFR, Kit, and FLT3.[2][3] Inhibition of these kinases can disrupt downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.[3]
Q2: Why are my primary cells dying in the vehicle control group?
Primary cells are sensitive to culture conditions. Cell death in vehicle control groups can be due to several factors:
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells.
-
Culture Stress: Primary cells are susceptible to stress from handling, improper media formulation, or suboptimal incubator conditions (CO2, temperature, humidity).[4][5]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[4][5]
Q3: My this compound dose-response curve is not showing a clear cytotoxic effect.
This could be due to several reasons:
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to induce cytotoxicity. A wider range of concentrations should be tested.
-
Short Incubation Time: The duration of treatment may not be sufficient to induce a cytotoxic response. Time-course experiments (e.g., 24, 48, 72 hours) are recommended.
-
Cell Type Resistance: The specific primary cell type you are using may be resistant to this compound's mechanism of action.
-
Assay Interference: The compound may interfere with the assay itself. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability.[6]
Q4: How do I differentiate between apoptosis and necrosis in my cytotoxicity assay?
The Annexin V/PI staining assay is the gold standard for distinguishing between different stages of cell death.[7][8]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[7]
Q5: What are appropriate positive controls for cytotoxicity experiments with this compound?
A well-characterized cytotoxic agent should be used as a positive control. For apoptosis assays, staurosporine (B1682477) is a commonly used inducer of apoptosis. For general cytotoxicity assays, a compound with a known IC50 value in your primary cell type would be ideal.
Data Presentation
Due to the limited availability of publicly accessible quantitative data for this compound cytotoxicity in specific primary cells, the following tables are presented with example data for illustrative purposes. Researchers should generate their own dose-response curves to determine the IC50 value in their specific experimental system.
Table 1: Example IC50 Values of this compound in Various Primary Cells after 48-hour treatment.
| Primary Cell Type | Assay | Example IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 8.5 |
| Primary Human Keratinocytes | MTT | 15.2 |
| Rat Primary Cortical Neurons | LDH Release | 12.8 |
Table 2: Example Quantification of Apoptosis by Annexin V/PI Staining in Primary Human Fibroblasts treated with this compound for 24 hours.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control (0.1% DMSO) | 95.3 ± 2.1 | 2.1 ± 0.5 | 2.6 ± 0.8 |
| This compound (5 µM) | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.3 |
| This compound (10 µM) | 52.1 ± 4.1 | 28.9 ± 3.1 | 19.0 ± 2.5 |
| This compound (20 µM) | 25.6 ± 3.8 | 45.2 ± 4.5 | 29.2 ± 3.3 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity as an indicator of viability.[9]
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the cells and replace it with medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][11]
Materials:
-
Treated and control primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[12]
Materials:
-
Treated and control primary cells
-
Cell Lysis Buffer
-
2X Reaction Buffer with DTT
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis with this compound.
-
Pellet 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The multi-targeted kinase inhibitor SU5416 inhibits small cell lung cancer growth and angiogenesis, in part by blocking Kit-mediated VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of SU5201
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you design and interpret experiments using the kinase inhibitor SU5201, with a focus on minimizing and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
Q2: I am observing a phenotype in my cells treated with this compound that is inconsistent with PDGFR inhibition. What could be the cause?
A2: This discrepancy could be due to off-target effects of this compound. The inhibitor may be affecting other signaling pathways that are independent of PDGFR. It is also possible that inhibition of the primary target leads to the activation of compensatory signaling pathways.
Q3: How can I confirm that the observed cellular effect of this compound is due to its on-target activity?
A3: To validate that the observed phenotype is a direct result of inhibiting the primary target, several experimental approaches can be employed:
-
Rescue Experiments: Transfect cells with a mutant version of the target kinase that is resistant to this compound. If the on-target effect is rescued while the off-target effects persist, it provides strong evidence for the specificity of the observed phenotype.
-
Use of Structurally Unrelated Inhibitors: Corroborate your findings with a different, structurally unrelated inhibitor that targets the same primary kinase. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype observed with genetic knockdown is similar to that of this compound treatment, it supports an on-target mechanism.
Q4: What is the first step I should take to minimize potential off-target effects in my experiments?
A4: The most critical initial step is to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations of the inhibitor are more likely to engage lower-affinity off-target kinases. A dose-response experiment is essential to identify the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| High levels of cytotoxicity at effective concentrations. | 1. Off-target kinase inhibition: The inhibitor may be affecting kinases essential for cell survival. 2. Compound precipitation: High concentrations of the inhibitor may precipitate out of solution, leading to non-specific cellular stress. 3. Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve the inhibitor may be causing toxicity. | 1. Perform a dose-response curve: Identify the lowest concentration that inhibits the target without causing excessive cell death. 2. Check solubility: Ensure the inhibitor is fully dissolved in your culture media at the working concentration. 3. Include a vehicle control: Treat cells with the same concentration of the vehicle used for the inhibitor to rule out solvent effects. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways: Inhibition of the primary target may lead to feedback activation of other pathways. 2. Inhibitor instability: The inhibitor may be degrading in the culture media over time. 3. Variable off-target effects: The off-target profile of the inhibitor may vary between different cell types or experimental conditions. | 1. Probe for compensatory pathway activation: Use techniques like Western blotting to examine the phosphorylation status of key proteins in related signaling pathways. 2. Check inhibitor stability: Consult the manufacturer's data sheet for stability information and consider replenishing the inhibitor during long-term experiments. 3. Characterize off-target effects in your system: Use kinase profiling services or cellular assays to identify the specific off-targets in your experimental model. |
| Western blot shows changes in a signaling pathway not directly linked to the primary target. | 1. Direct off-target inhibition: The inhibitor may be directly inhibiting a kinase in the unexpected pathway. 2. Pathway cross-talk: The inhibited primary target may have indirect downstream effects on other signaling cascades. | 1. In vitro kinase assays: Test the ability of this compound to directly inhibit the activity of purified kinases from the suspected off-target pathway. 2. Detailed literature review: Investigate known interactions and cross-talk between the primary target's pathway and the observed off-target pathway. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell-Based Assay (e.g., MTT Assay)
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound and identify the lowest effective concentration.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations to be tested.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Assessing On-Target and Off-Target Effects using Western Blotting
Objective: To analyze the phosphorylation status of the primary target and key proteins in potentially affected off-target signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound and a vehicle control for the desired duration.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-PDGFR).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with an antibody against the total protein of the target to ensure equal protein loading.
-
Repeat the immunoblotting process for key proteins in suspected off-target pathways.
-
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative changes in protein phosphorylation.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes when using this compound.
Caption: Diagram illustrating the difference between on-target and potential off-target signaling pathways of this compound.
Validation & Comparative
Navigating the IL-2 Signaling Pathway: A Comparative Guide to Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) signaling is a critical pathway in the regulation of immune responses, primarily through its influence on T-cell proliferation and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. This guide provides a comparative analysis of small molecule inhibitors that target the IL-2 signaling cascade, with a focus on the Janus kinase (JAK) family of enzymes. While direct experimental data for a compound designated "SU5201" in the context of IL-2 signaling is not publicly available, this guide will compare two prominent strategies for IL-2 pathway modulation: pan-JAK inhibition and selective JAK3 inhibition.
The IL-2 Signaling Cascade and Points of Inhibition
The binding of IL-2 to its receptor complex initiates a signaling cascade that is critically dependent on the activation of Janus kinases, particularly JAK1 and JAK3. These kinases phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT5, which then translocate to the nucleus to regulate gene expression, leading to cell proliferation and other immune responses.
Caption: IL-2 signaling pathway and points of therapeutic intervention.
Comparative Analysis of IL-2 Signaling Inhibitors
The following table summarizes the key characteristics of a pan-JAK inhibitor, Tofacitinib, and a representative selective JAK3 inhibitor, PF-06651600, as examples for comparing different inhibitory strategies.
| Feature | Tofacitinib (Pan-JAK Inhibitor) | PF-06651600 (Selective JAK3 Inhibitor) |
| Mechanism of Action | ATP-competitive inhibitor of JAK1, JAK2, and JAK3. | Covalent, irreversible inhibitor targeting a unique cysteine residue (Cys909) in JAK3. |
| Target Specificity | Broad-spectrum JAK inhibition. | Highly selective for JAK3 over other JAK family members. |
| IC50 (JAK3) | ~1 nM[1] | ~33.1 nM[1] |
| IC50 (JAK1) | ~112 nM[1] | >10,000 nM[1] |
| IC50 (JAK2) | ~20 nM[1] | >10,000 nM[1] |
| Effect on IL-2 Signaling | Potent inhibition of IL-2-induced STAT5 phosphorylation. | Potent and selective inhibition of IL-2-induced STAT5 phosphorylation. |
| Potential Advantages | Broad efficacy in various inflammatory conditions. | Reduced off-target effects, potentially leading to a better safety profile (e.g., less impact on hematopoiesis which is regulated by JAK2). |
| Potential Disadvantages | Higher risk of side effects due to inhibition of multiple JAKs (e.g., anemia, neutropenia from JAK2 inhibition).[1] | The long-term consequences of highly selective and irreversible JAK3 inhibition are still under investigation. |
Experimental Protocols for Validation
Validating the effect of a novel inhibitor on IL-2 signaling involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Experimental Workflow
Caption: General experimental workflow for validating IL-2 signaling inhibitors.
Cell Culture and Treatment
-
Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line such as CTLL-2.
-
Activation: For primary T-cells, activate with plate-bound anti-CD3 and soluble anti-CD28 antibodies for 48-72 hours.
-
Inhibitor Treatment: Pre-incubate the activated T-cells with varying concentrations of the test inhibitor (e.g., this compound) or a reference compound (e.g., Tofacitinib) for 1-2 hours.
-
Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes for signaling studies or for 48-72 hours for proliferation assays.
Western Blot for Phosphorylated STAT5 and JAK3
-
Cell Lysis: After IL-2 stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, phospho-JAK3 (Tyr980), and total JAK3 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (CFSE Staining)
-
Cell Labeling: Resuspend activated T-cells in PBS and label with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Treatment and Culture: Plate the CFSE-labeled cells in a 96-well plate and treat with the inhibitor and IL-2 as described above. Culture for 72 hours.
-
Flow Cytometry: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Cell proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
Analysis: Quantify the percentage of divided cells and the proliferation index for each treatment condition.
Conclusion
The validation of a novel IL-2 signaling inhibitor requires a systematic approach to characterize its potency, selectivity, and functional effects. By comparing a new chemical entity against well-characterized compounds like Tofacitinib and selective JAK3 inhibitors, researchers can gain valuable insights into its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, ultimately aiding in the development of more effective and safer immunomodulatory drugs.
References
A Comparative Guide to Angiogenesis Inhibitors: SU5416/SU6668 vs. Sunitinib and Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule angiogenesis inhibitors SU5416 (Semaxanib) and SU6668 (Orantinib) with the well-established inhibitors Sunitinib (Sutent®) and Bevacizumab (Avastin®). The information presented is supported by experimental data from various preclinical studies, offering insights into their mechanisms of action, efficacy in vitro, and the experimental protocols used for their evaluation.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis has become a cornerstone of modern cancer therapy. This guide delves into a comparative analysis of four key angiogenesis inhibitors:
-
SU5416 (Semaxanib) and SU6668 (Orantinib): These are small molecule inhibitors that primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2 (also known as KDR or Flk-1), and in the case of SU6668, also Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling of VEGFRs, PDGFRs, c-KIT, and other kinases involved in tumor progression.
-
Bevacizumab (Avastin®): A humanized monoclonal antibody that directly binds to and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), preventing it from activating its receptors on endothelial cells.
The following sections provide a detailed comparison of these inhibitors, including quantitative data on their efficacy, a breakdown of their mechanisms of action through signaling pathway diagrams, and comprehensive experimental protocols for key angiogenesis assays.
Data Presentation: In Vitro Efficacy of Angiogenesis Inhibitors
The following tables summarize the in vitro inhibitory activities of SU5416, SU6668, Sunitinib, and Bevacizumab in key angiogenesis-related assays. It is important to note that IC50 and EC50 values can vary between studies due to different experimental conditions, such as cell lines, incubation times, and assay formats.
Table 1: Inhibition of Receptor Tyrosine Kinase Activity
| Inhibitor | Target Kinase | IC50 / Ki | Source |
| SU5416 | VEGFR-2 (KDR/Flk-1) | 1.23 µM (IC50, autophosphorylation) | [1] |
| VEGFR-2 (KDR/Flk-1) | 40 nM (IC50, kinase activity) | ||
| c-Kit | 30 nM (IC50) | ||
| FLT3 | 160 nM (IC50) | ||
| RET | 170 nM (IC50) | ||
| SU6668 | PDGFRβ | 8 nM (Ki) | [2] |
| FGFR1 | 1.2 µM (Ki) | [2] | |
| VEGFR-1 (Flt-1) | 2.1 µM (Ki) | [2] | |
| Sunitinib | PDGFRβ | 2 nM (IC50) | [3] |
| VEGFR-2 (Flk-1) | 80 nM (IC50) | [3] | |
| c-Kit | Potent inhibitor | [3] | |
| FLT3 | 30-250 nM (IC50) | [3] | |
| Bevacizumab | Binds VEGF-A | Not applicable (antibody) | [4][5] |
Table 2: Inhibition of Endothelial Cell Proliferation
| Inhibitor | Cell Line | Assay | IC50 / Effect | Source |
| SU5416 | HUVEC | VEGF-driven mitogenesis | 0.04 µM (IC50) | [1] |
| HUVEC | FGF-driven mitogenesis | 50 µM (IC50) | [1] | |
| SU6668 | HUVEC | VEGF-driven proliferation | - | [6] |
| HUVEC | FGF-driven proliferation | - | [6] | |
| Sunitinib | HUVEC | VEGF-induced proliferation | 40 nM (IC50) | [3] |
| HLMVEC | VEGF-dependent proliferation | Pharmacologically relevant concentrations | [7] | |
| Bevacizumab | Choroidal Endothelial Cells | Proliferation Assay | Inhibition at 0.1-2 mg/mL | [8] |
| HUVEC | Proliferation Assay | Initial decrease, recovery at ≤4 mg/ml | [9] |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Inhibitor | Cell Line | Assay | Effect | Source |
| SU5416 | HUVEC | Tube Formation | - | |
| SU6668 | HUVEC | Tube Formation | - | |
| Sunitinib | HUVEC | Tube Formation | Significant reduction in tube length | [10] |
| Bevacizumab | HUVEC | Tube Formation | Promotes tube formation under hypoxia at 100 µg/mL | [4] |
| Equine Umbilical Vein Endothelial Cells | Tube Formation | Delayed tube formation | [11] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by each inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Bevacizumab promotes active biological behaviors of human umbilical vein endothelial cells by activating TGFβ1 pathways via off-VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Bevacizumab inhibits proliferation of choroidal endothelial cells by regulation of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment [mdpi.com]
- 11. Bevacizumab Efficiently Inhibits VEGF-Associated Cellular Processes in Equine Umbilical Vein Endothelial Cells: An In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of SU-Series Kinase Inhibitors with Cytokine Receptors
An Examination of the SU5201 Analogue, SU11652, and its Interactions with Receptor Tyrosine Kinases
This guide provides a detailed comparison of the kinase inhibitor SU11652, a compound from the same oxindole (B195798) chemical series as the lesser-documented this compound. The focus is on its cross-reactivity with receptor tyrosine kinases (RTKs) that function as receptors for critical cytokines and growth factors. This analysis is essential for researchers in drug development and cell signaling, as understanding the selectivity profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential therapeutic effects and off-target toxicities.
While information on this compound is sparse, SU11652 is a well-characterized multi-targeted tyrosine kinase inhibitor. Its activity profile offers significant insight into how this class of compounds interacts with various signaling pathways initiated by cytokines. The primary targets of SU11652 include Fms-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Stem Cell Factor Receptor (c-Kit). These receptors are integral to cellular processes such as proliferation, differentiation, survival, and angiogenesis, which are often dysregulated in disease.
Quantitative Kinase Inhibition Profile of SU11652
The cross-reactivity of SU11652 has been evaluated against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of potency and selectivity. The data below summarizes the inhibitory activity of SU11652 against key cytokine receptors and other related kinases.
| Kinase Target | Cytokine/Growth Factor Ligand | IC50 (nM) | Reference |
| FLT3 (Wild Type) | FLT3 Ligand | 1.5 | [1] |
| FLT3 (D835Y Mutant) | FLT3 Ligand | 16 | [1] |
| FLT3 (D835H Mutant) | FLT3 Ligand | 32 | [1] |
| PDGFRβ | PDGF | ~3-500 | [1] |
| VEGFR2 (Flk-1) | VEGF | ~3-500 | [1] |
| c-Kit | Stem Cell Factor (SCF) | ~3-500 | [1] |
| FGFR1 | FGF | ~3-500 | [1] |
Note: A specific IC50 range for PDGFRβ, VEGFR2, c-Kit, and FGFR1 is cited from a secondary source summarizing earlier findings. The primary data indicates potent activity in the nanomolar range.
Signaling Pathway Inhibition by SU11652
SU11652 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain on the receptor, preventing the phosphorylation and subsequent activation of downstream signaling molecules. This blockade affects multiple pathways crucial for cell growth and survival.
Experimental Protocols
The determination of kinase inhibition profiles, such as the one for SU11652, is typically achieved through in vitro kinase assays. Below is a generalized protocol representative of the methodology used.
Objective: To determine the IC50 value of SU11652 against a specific receptor tyrosine kinase (e.g., FLT3).
Materials:
-
Recombinant human FLT3 catalytic domain
-
GST-FLT3S substrate protein
-
SU11652 compound of varying concentrations
-
Adenosine Triphosphate (ATP), radiolabeled [γ-32P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Glutathione-agarose beads
-
Scintillation counter
Workflow:
Procedure:
-
The kinase reaction is assembled in a microplate, containing the kinase buffer, the recombinant FLT3 enzyme, and the GST-FLT3S substrate.
-
SU11652, serially diluted to a range of concentrations, is added to the wells. A control reaction with the vehicle (DMSO) is included.
-
The kinase reaction is initiated by the addition of [γ-32P]ATP.
-
The plate is incubated at 30°C for a defined period (e.g., 20-30 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated. The phosphorylated substrate is captured using glutathione-coated beads.
-
The beads are washed to remove unincorporated [γ-32P]ATP.
-
The radioactivity incorporated into the substrate, which is proportional to kinase activity, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of SU11652 relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[1]
Conclusion
The kinase inhibitor SU11652, a close analogue of this compound, demonstrates potent, multi-targeted activity against several key cytokine receptor tyrosine kinases, including FLT3, c-Kit, VEGFR2, and PDGFRβ.[1] This cross-reactivity highlights the polypharmacology common to many small molecule kinase inhibitors. For researchers, this means that cellular effects observed when using SU11652 (or related compounds) may result from the simultaneous inhibition of multiple signaling pathways. This can be a therapeutic advantage, for instance in cancer where tumor growth, survival, and angiogenesis are often driven by redundant pathways. However, it also necessitates careful experimental design, including the use of more selective inhibitors or genetic approaches, to dissect the specific contribution of each inhibited kinase to a given biological outcome. The provided data and protocols serve as a foundational guide for utilizing and interpreting the activity of this important class of inhibitors.
References
In Vivo Validation of Immunosuppressive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of immunosuppressive agents, offering insights into their mechanisms of action and the experimental frameworks used to assess their efficacy. While this guide aims to be a valuable resource for evaluating immunosuppressive compounds, it is important to note that specific data for SU5201 is not publicly available. Therefore, we present a comparison of well-established immunosuppressants—Cyclosporine A, Tacrolimus, Rapamycin, and Mycophenolate Mofetil—to provide a foundational understanding of the field. The methodologies and data presented herein can serve as a template for the evaluation of novel compounds like this compound.
A search for this compound suggests it may be closely related to SU-11652, a tyrosine kinase inhibitor[1]. Many tyrosine kinases are crucial components of immune cell signaling pathways, suggesting a potential for immunosuppressive activity. However, without specific in vivo data, this remains a hypothesis.
Comparative Analysis of Leading Immunosuppressants
The following table summarizes the mechanisms of action and key in vivo effects of selected immunosuppressive drugs. This data is compiled from various preclinical and clinical studies and is intended for comparative purposes.
| Drug | Target | Mechanism of Action | Key In Vivo Effects |
| Cyclosporine A (CsA) | Calcineurin | Inhibits calcineurin, a phosphatase required for the activation of Nuclear Factor of Activated T-cells (NFAT). This blocks the transcription of IL-2 and other pro-inflammatory cytokines, leading to reduced T-cell proliferation.[2][3] | Prevents allograft rejection in various animal models (e.g., skin, heart, kidney transplants).[4] Reduces inflammation in models of autoimmune diseases. |
| Tacrolimus (FK506) | FKBP12, Calcineurin | Binds to FK506-binding protein 12 (FKBP12), and this complex then inhibits calcineurin, leading to a similar downstream effect as Cyclosporine A.[3][5] | Potent inhibitor of allograft rejection, often at lower doses than Cyclosporine A.[6] Effective in treating graft-versus-host disease. |
| Rapamycin (Sirolimus) | FKBP12, mTOR | Binds to FKBP12, but this complex inhibits the mammalian Target of Rapamycin (mTOR), a kinase that is crucial for cell cycle progression and proliferation in response to cytokine signaling.[6] | Inhibits T-cell proliferation and can prevent allograft rejection. Also shows anti-proliferative effects on other cell types, including B cells.[6] |
| Mycophenolate Mofetil (MMF) | Inosine Monophosphate Dehydrogenase (IMPDH) | The active metabolite, mycophenolic acid (MPA), is a potent, reversible inhibitor of IMPDH, an enzyme essential for the de novo synthesis of purines. This selectively inhibits the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[5][6] | Prevents acute allograft rejection, often used in combination with calcineurin inhibitors.[4] Effective in treating autoimmune diseases like lupus nephritis. |
Experimental Protocols for In Vivo Validation
The in vivo assessment of immunosuppressive agents is critical for determining their therapeutic potential. Below are detailed methodologies for key experiments.
Allograft Transplantation Models
-
Objective: To evaluate the efficacy of an immunosuppressant in preventing the rejection of transplanted organs or tissues.
-
Animal Models: Mice and rats are commonly used for skin, heart, and islet transplantation models. Larger animal models like pigs and non-human primates are used in later-stage preclinical studies.[4]
-
General Procedure:
-
Transplantation: A tissue or organ (e.g., a small piece of skin or a whole heart) is transplanted from a donor animal to a genetically different recipient (allograft).
-
Drug Administration: The recipient animals are treated with the investigational immunosuppressant (e.g., this compound) or a vehicle control. Dosing regimens can vary (e.g., daily intraperitoneal injections, oral gavage).[4]
-
Monitoring: Graft survival is monitored daily. For skin grafts, rejection is defined as the day on which more than 80% of the graft becomes necrotic. For heart transplants, rejection is determined by the cessation of palpable heartbeat.
-
Histological Analysis: At the end of the study, or upon rejection, the graft and lymphoid organs (spleen, lymph nodes) are harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.
-
Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To assess the effect of an immunosuppressant on T-cell-mediated inflammatory responses.
-
Animal Models: Typically performed in mice or rats.
-
General Procedure:
-
Sensitization: Animals are sensitized by a subcutaneous injection of an antigen (e.g., ovalbumin or keyhole limpet hemocyanin) emulsified in Complete Freund's Adjuvant.
-
Drug Administration: The animals are treated with the immunosuppressant or vehicle control during the sensitization and/or challenge phase.
-
Challenge: Several days after sensitization, the animals are challenged by injecting the same antigen into a hind footpad or ear.
-
Measurement: The DTH response is quantified by measuring the swelling of the challenged footpad or ear at various time points (e.g., 24, 48, and 72 hours) after the challenge. A reduction in swelling in the treated group compared to the control group indicates immunosuppression.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Calcineurin Inhibitors
The following diagram illustrates the signaling pathway targeted by Cyclosporine A and Tacrolimus, two widely used immunosuppressants. Understanding this pathway is crucial for contextualizing the mechanism of action of many immunosuppressive drugs.
Caption: Calcineurin-NFAT signaling pathway and points of inhibition by Cyclosporine A and Tacrolimus.
Experimental Workflow for In Vivo Immunosuppression Studies
This diagram outlines a typical workflow for the in vivo validation of a novel immunosuppressive compound.
Caption: A generalized experimental workflow for the in vivo validation of immunosuppressive compounds.
Conclusion
The in vivo validation of immunosuppressive effects is a multi-faceted process that relies on well-established animal models and a thorough understanding of the underlying immunological pathways. While specific data on this compound is currently lacking, the comparative data and experimental protocols provided for established immunosuppressants offer a robust framework for its future evaluation. Should this compound indeed be a tyrosine kinase inhibitor, its mechanism of action would likely differ from the agents discussed, potentially offering a novel therapeutic approach to immunosuppression. Further research is necessary to elucidate its specific targets and in vivo efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. US6465218B1 - Biologically active substance and process of preparing the same - Google Patents [patents.google.com]
- 3. S-EPMC7069993 - Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors. - OmicsDI [omicsdi.org]
- 4. EG-1 interacts with c-Src and activates its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of the amide derivative of aplog-1, a simplified analog of aplysiatoxin with anti-proliferative and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Shifting Tides: A Comparative Guide to c-Met Inhibition from SU5201 to Modern Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of SU5201 and its more contemporary alternatives targeting the c-Met signaling pathway. While specific quantitative efficacy data for the historical compound this compound is limited in recent literature, this guide places it in the context of the evolution of c-Met inhibitors, presenting available data for newer, more potent molecules.
The landscape of targeted cancer therapy has seen a significant evolution, particularly in the development of inhibitors for the c-Met (hepatocyte growth factor receptor) signaling pathway. Dysregulation of this pathway is a known driver in various malignancies, making it a critical therapeutic target. Early research explored compounds like this compound, a multi-targeted kinase inhibitor. However, the field has since progressed to highly selective and potent c-Met inhibitors with well-defined efficacy profiles.
From Broad Inhibition to Precision Targeting: The Case of this compound
Modern c-Met Inhibitors: A Quantitative Look at Efficacy
In contrast to this compound, modern c-Met inhibitors have undergone extensive preclinical and clinical evaluation, providing a wealth of efficacy data. The following table summarizes the 50% inhibitory concentration (IC50) values for several key c-Met inhibitors across various cancer cell lines. These values represent the concentration of the drug required to inhibit the activity of a specific biological process, such as cell proliferation, by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Crizotinib | H2228 | Non-Small Cell Lung Cancer | 311.26 |
| Karpas299 | Anaplastic Large Cell Lymphoma | 24[1] | |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 24[1] | |
| Cabozantinib | c-Met (Cell-free) | - | 1.3[2][3] |
| VEGFR2 (Cell-free) | - | 0.035[2][3] | |
| 786-O/WT | Renal Cell Carcinoma | ~10,000[4] | |
| Caki-1 | Renal Cell Carcinoma | ~14,500[5] | |
| Caki-2 | Renal Cell Carcinoma | ~13,600-14,500[5] | |
| Capmatinib | c-Met (Cell-free) | - | 0.13[6][7] |
| SNU-5 | Gastric Cancer | 1.2[7] | |
| S114 | - | 12.4[7] | |
| H441 | Non-Small Cell Lung Cancer | ~0.5[7] | |
| U-87MG | Glioblastoma | 2[7] | |
| Tepotinib (B1684694) | EBC-1 | Non-Small Cell Lung Cancer | 5.4[8] |
| Hs746T | Gastric Cancer | - | |
| SNU620 | Gastric Cancer | - | |
| MKN45 | Gastric Cancer | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
The c-Met Signaling Pathway and Points of Inhibition
The following diagram illustrates the c-Met signaling pathway, a critical route for cell proliferation, survival, and migration. The diagram highlights the point at which c-Met inhibitors, including the modern alternatives to this compound, exert their effects.
Caption: The c-Met signaling cascade and the inhibitory action of targeted therapies.
Experimental Protocols: Assessing Cell Viability
The determination of IC50 values and overall drug efficacy relies on robust in vitro assays. Below are detailed methodologies for two common cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., c-Met inhibitor) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
ATP-Based Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is a marker of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
ATP detection reagent (containing luciferase and its substrate)
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled multi-well plate at an appropriate density and allow them to attach and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for the desired duration.
-
Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add the ATP detection reagent to each well in a volume equal to the culture medium.
-
Signal Stabilization and Measurement: Mix the contents of the wells on a plate shaker for a few minutes to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of viability relative to the control and determine the IC50 value as described for the MTT assay.
References
- 1. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An In Vitro Analysis of TKI-Based Sequence Therapy in Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to SU5201 and Industry-Standard Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SU5201, an inhibitor of Interleukin-2 (IL-2) production, against the industry-standard immunosuppressive agents Cyclosporin (B1163) A and Tacrolimus (FK506). While initial interest in this compound may have been in the context of kinase inhibition, it is crucial to note that its primary mechanism of action is the suppression of cytokine production, a distinct activity from direct enzymatic inhibition of kinases.
This comparison, therefore, focuses on the shared pathway of IL-2 production inhibition, a cornerstone of immunosuppressive therapy. We present available data on the bioactivity of these compounds, detail a standard experimental protocol for assessing IL-2 production, and provide visualizations of the relevant biological pathway and experimental workflow.
Mechanism of Action: Inhibition of IL-2 Production
Interleukin-2 is a critical cytokine for the proliferation and activation of T-cells, which are key players in the adaptive immune response. The production of IL-2 is tightly regulated and is a hallmark of T-cell activation. The industry-standard drugs, Cyclosporin A and Tacrolimus, exert their potent immunosuppressive effects by interrupting the signaling cascade that leads to IL-2 gene transcription.
Both Cyclosporin A and Tacrolimus act by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3][4] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate the transcription of the IL-2 gene.[1][5][6] By binding to immunophilins (Cyclophilin for Cyclosporin A and FKBP12 for Tacrolimus), these drugs form a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT activation and subsequent IL-2 production.[1][5] While the specific molecular target of this compound is not as extensively characterized in publicly available literature, it is classified as an inhibitor of IL-2 production.[7]
Comparative Biological Activity
| Compound | Target Pathway | IC50 for IL-2 Inhibition (in Jurkat T-cells) | Notes |
| This compound | IL-2 Production Inhibition | Not Publicly Available | Classified as an inhibitor of IL-2 production. |
| Tacrolimus (FK506) | Calcineurin/NFAT | 0.056 nM - 5.8 µM[5] | The wide range reflects different experimental conditions. |
| Cyclosporin A | Calcineurin/NFAT | Effective at 100-200 ng/mL[8] | Often reported as a concentration for complete inhibition. |
Signaling Pathway and Points of Inhibition
The following diagram illustrates the simplified T-cell activation pathway leading to the production of Interleukin-2, highlighting the points of inhibition for Cyclosporin A and Tacrolimus.
Experimental Protocols
Assay for Measuring IL-2 Production Inhibition
A common method to quantify the inhibition of IL-2 production is to stimulate a T-cell line (e.g., Jurkat) in the presence of varying concentrations of the inhibitor and then measure the amount of secreted IL-2 using an Enzyme-Linked Immunosorbent Assay (ELISA).
1. Cell Culture and Stimulation:
-
Cell Line: Jurkat T-cells are commonly used as they can be induced to produce IL-2.[9]
-
Seeding: Cells are seeded into a 96-well plate at a density of approximately 1 x 10^5 cells per well.[2]
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds (e.g., this compound, Cyclosporin A, Tacrolimus) for a set period, typically 1-2 hours.[1][5]
-
Stimulation: T-cell activation and IL-2 production are induced by adding a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or Phytohemagglutinin (PHA).[1][2][9] Co-stimulation with anti-CD3 and anti-CD28 antibodies can also be used.[2]
-
Incubation: The plate is incubated for 24-48 hours to allow for IL-2 production and secretion into the cell culture supernatant.[2]
2. IL-2 Quantification by ELISA:
-
Sample Collection: After incubation, the plate is centrifuged, and the cell-free supernatant is collected.
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for human IL-2.
-
The collected supernatants and a standard curve of known IL-2 concentrations are added to the wells.
-
A biotinylated detection antibody for IL-2 is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The concentration of IL-2 in each sample is determined by comparison to the standard curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the stimulated control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Hexosamine Biosynthesis Pathway Negatively Regulates IL-2 Production by Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of interleukin 2 mRNA and protein produced in the human T-cell line Jurkat and effect of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of SU5201 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the experimental reproducibility of SU5201, a compound identified as an inhibitor of Interleukin-2 (IL-2) production. Due to the limited availability of public data on this compound, this document focuses on the established methodologies and comparative data for well-characterized IL-2 inhibitors, namely Cyclosporin (B1163) A and Tacrolimus (FK506). This approach offers a benchmark for the types of experiments and data required to rigorously assess the performance and reproducibility of novel IL-2 inhibitors like this compound.
Mechanism of Action: Inhibition of IL-2 Signaling
Interleukin-2 is a critical cytokine for the proliferation and activation of T-lymphocytes. Its production is tightly regulated and follows the activation of the T-cell receptor (TCR). The signaling cascade leading to IL-2 gene transcription is a key target for immunosuppressive drugs.
As an inhibitor of IL-2 production, this compound is presumed to interfere with this pathway. For comparison, both Cyclosporin A and Tacrolimus (FK506) inhibit IL-2 production by targeting calcineurin, a key phosphatase in the T-cell activation pathway.[1][2] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of the IL-2 gene.[1] By inhibiting calcineurin, these drugs prevent IL-2 synthesis and subsequent T-cell proliferation.[3][4][5]
Comparative Data on IL-2 Inhibition
A crucial metric for comparing the efficacy of inhibitors is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While specific IC50 values for this compound are not publicly available, the following table provides a template for how such data would be presented and includes known values for Cyclosporin A and Tacrolimus.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | IL-2 Production | IL-2 ELISA / Reporter Assay | Jurkat | Not Available | - |
| Cyclosporin A | Calcineurin | IL-2 mRNA Transcription | Jurkat | ~0.3-1.0 µg/mL (complete inhibition) | [3] |
| Tacrolimus (FK506) | Calcineurin | IL-2 mRNA Accumulation | Human PBLs | 10-100x more potent than Cyclosporin A | [6] |
Experimental Protocols
To ensure the reproducibility of experimental results, detailed and standardized protocols are essential. Below are methodologies for key experiments used to evaluate IL-2 inhibitors.
IL-2 Production Assay in Jurkat T-Cells
This assay directly measures the amount of IL-2 secreted by Jurkat T-cells following stimulation.
a. Cell Culture and Plating:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed 2 x 10⁵ cells per well in a 96-well plate.
b. Compound Treatment and Stimulation:
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound, Cyclosporin A, Tacrolimus) for 1-2 hours.
-
Stimulate the cells to produce IL-2. Common stimulation methods include:
-
Phorbol 12-myristate 13-acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL.
-
Plate-bound anti-CD3 antibodies (1-5 µg/mL) and soluble anti-CD28 antibodies (1-10 µg/mL).
-
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
c. IL-2 Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.
d. Data Analysis:
-
Generate a dose-response curve by plotting the percentage of IL-2 inhibition against the log of the inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells, which is a downstream effect of IL-2 signaling.
a. Cell Preparation and Staining:
-
Isolate primary T-cells (e.g., from peripheral blood mononuclear cells - PBMCs) or use a T-cell line.
-
Label the cells with a fluorescent dye that dilutes with each cell division, such as Carboxyfluorescein succinimidyl ester (CFSE).
b. Cell Culture and Treatment:
-
Culture the CFSE-labeled cells in a suitable medium.
-
Add varying concentrations of the test inhibitor.
-
Stimulate the cells to proliferate using mitogens (e.g., Phytohaemagglutinin - PHA) or anti-CD3/CD28 antibodies.
c. Incubation and Analysis:
-
Incubate the cells for 3-5 days to allow for several rounds of cell division.
-
Analyze the cells by flow cytometry to measure the dilution of the CFSE dye. A decrease in fluorescence intensity indicates cell proliferation.
d. Data Interpretation:
-
Compare the proliferation profiles of treated cells to untreated controls.
-
Quantify the inhibition of proliferation at different inhibitor concentrations.
Conclusion and Recommendations
The reproducibility of experimental results for any compound, including this compound, is contingent on the availability of robust, quantitative data generated from well-controlled experiments. While direct comparative data for this compound is currently lacking in the public domain, the experimental frameworks and comparative data for established IL-2 inhibitors like Cyclosporin A and Tacrolimus provide a clear roadmap for its evaluation.
For researchers investigating this compound, it is imperative to:
-
Conduct dose-response experiments to determine the IC50 for IL-2 inhibition.
-
Perform T-cell proliferation assays to confirm its functional effect on T-cell activity.
-
Directly compare its performance against well-characterized inhibitors in the same experimental setup to understand its relative potency and efficacy.
By adhering to these principles and detailed methodologies, the scientific community can build a comprehensive and reproducible dataset for this compound, enabling a thorough assessment of its potential as a modulator of the immune system.
References
- 1. Concentrations of cyclosporin A and FK506 that inhibit IL-2 induction in human T cells do not affect TGF-beta1 biosynthesis, whereas higher doses of cyclosporin A trigger apoptosis and release of preformed TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Cyclosporin A inhibits T-cell growth factor gene expression at the level of mRNA transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Differential effect of cyclosporin A on activation signaling in human T cell lines. [jci.org]
- 5. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SU5201
For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the compound SU5201, with a focus on procedural, step-by-step guidance for its operational use and disposal. Our aim is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a powdered chemical, adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Procedures |
| Eye/Face Protection | Safety Goggles | Wear snug-fitting safety goggles to prevent eye exposure to airborne particles. |
| Hand Protection | Nitrile Gloves | Wear appropriate chemical-resistant gloves. It is recommended to double-glove for added protection. |
| Body Protection | Laboratory Coat | A fully fastened lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | In case of insufficient ventilation or when handling large quantities, a suitable respiratory equipment is necessary to avoid breathing dust.[1] |
Operational Plan: Step-by-Step Guidance for Handling this compound
Proper handling of powdered chemical compounds like this compound is critical to prevent contamination and ensure accurate experimental results. The following protocols provide detailed methodologies for common laboratory procedures involving this compound.
Donning and Doffing of PPE
Donning Sequence:
-
Perform hand hygiene.
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on the N95 respirator, ensuring a proper fit and seal.
-
Put on safety goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.[2][3][4]
Doffing Sequence:
-
Remove the outer pair of gloves.
-
Remove the lab coat by rolling it outwards and away from the body.
-
Perform hand hygiene.
-
Remove safety goggles from the back of the head.
-
Remove the respirator from the back of the head.
-
Remove the inner pair of gloves.
Weighing this compound Powder
To minimize the risk of inhalation and contamination, weighing of this compound should be performed in a designated area, preferably within a chemical fume hood or a vented balance enclosure.[6][7]
-
Preparation: Designate a specific work area for handling this compound. Cover the work surface with disposable bench paper.[7]
-
Tare the Container: Place a clean, empty container with a lid on the balance and tare it.
-
Transfer in a Fume Hood: Move the tared container and the this compound stock bottle into a chemical fume hood.
-
Aliquot the Powder: Carefully transfer the desired amount of this compound powder into the tared container. Use anti-static tools if the powder is prone to static.[8]
-
Seal and Re-weigh: Securely close the lid of the container with the aliquot and move it back to the balance to record the final weight.
-
Cleanup: Immediately clean any spills within the fume hood using a wet paper towel to avoid generating dust. Dispose of the contaminated paper towel as hazardous waste.[9]
Preparation of a Stock Solution
The following is a general workflow for preparing a stock solution from a powdered compound like this compound.
Caption: Experimental workflow for preparing a stock solution from a powdered compound.
This compound in Context: Inhibition of the VEGF Signaling Pathway
While specific data for this compound is limited in public literature, compounds from the "SU" family, developed by Sugen, are known to be potent kinase inhibitors. A well-studied analogue, SU5416, is a selective inhibitor of the Vascular Endothelial Growth Factor (VEGF) receptor, Flk-1/KDR.[2][6][10] This inhibition blocks the downstream signaling cascade that leads to endothelial cell proliferation and angiogenesis, crucial processes in tumor growth. The PI3K/AKT/p70S6K1 pathway has been identified as a key downstream target of this inhibition.[1]
The following diagram illustrates the simplified signaling pathway inhibited by SU-family compounds like SU5416.
Caption: Simplified diagram of the VEGF signaling pathway and the inhibitory action of SU-family compounds.
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For powdered spills, gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[10][11]
-
Clean the Spill: Carefully wipe up the contained spill from the outer edges inward. Place all contaminated materials (paper towels, gloves, etc.) into a designated hazardous waste bag.
-
Decontaminate the Area: Wipe the spill area with a suitable laboratory disinfectant or detergent solution.
-
Dispose of Waste: Seal the hazardous waste bag and place it in a designated hazardous waste container.
-
Report the Incident: Report the spill to the laboratory supervisor or Environmental Health and Safety department.
Hazardous Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, pipette tips, and contaminated PPE, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of in accordance with institutional guidelines for chemically contaminated glassware or plastic.[12]
By adhering to these safety protocols and operational procedures, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.
References
- 1. SU5416 inhibited VEGF and HIF-1alpha expression through the PI3K/AKT/p70S6K1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. mdpi.com [mdpi.com]
- 5. SU5416 plus hypoxia but not selective VEGFR2 inhibition with cabozantinib plus hypoxia induces pulmonary hypertension in rats: potential role of BMPR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of SU5416, a Small Molecule Inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR) in Refractory Pediatric Central Nervous System Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
